molecular formula C5H10O2 B3049298 2-Cyclopropoxyethanol CAS No. 20117-44-6

2-Cyclopropoxyethanol

Cat. No.: B3049298
CAS No.: 20117-44-6
M. Wt: 102.13 g/mol
InChI Key: AYQHCHVTMZTXKS-UHFFFAOYSA-N
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Description

2-Cyclopropoxyethanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-7-5-1-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHCHVTMZTXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475969
Record name 2-cyclopropoxyethanol
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Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20117-44-6
Record name 2-cyclopropoxyethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropoxyethan-1-ol
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Foundational & Exploratory

2-Cyclopropoxyethanol: A Strategic Cyclopropyl Ether Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Cyclopropoxyethanol (CAS: 20117-44-6).

Executive Summary

This compound (CAS 20117-44-6 ) is a specialized aliphatic ether-alcohol used primarily as a structural motif in medicinal chemistry.[1] Unlike its alkyl analog (2-cyclopropylethanol), this molecule features a cyclopropyl ether linkage (


). This oxygen bridge significantly alters the electronic properties and metabolic profile of the cyclopropyl group, making it a critical bioisostere for isopropoxy or ethoxy groups in drug design.

It is most notably recognized as a key intermediate in the synthesis of Bexagliflozin (Brenzavvy), an SGLT2 inhibitor approved for the treatment of type 2 diabetes.

Chemical Identity & Physical Properties

The distinction between the ether (cyclopropoxy) and alkyl (cyclopropyl) variants is frequent source of database confusion. Ensure verification of the oxygen linkage in the CAS entry.

PropertyData
CAS Number 20117-44-6
IUPAC Name 2-(Cyclopropyloxy)ethanol
Synonyms Ethylene glycol monocyclopropyl ether; 2-Cyclopropoxyethan-1-ol
Molecular Formula

Molecular Weight 102.13 g/mol
SMILES OCCOC1CC1
Appearance Colorless liquid
Boiling Point ~140–145 °C (Predicted)
Solubility Miscible in DCM, Methanol, THF; Moderate water solubility
Key Functional Groups Primary Alcohol (Nucleophile), Cyclopropyl Ether (Acid-sensitive)

Synthesis Protocol: Simmons-Smith Cyclopropanation

The most robust industrial route to this compound is the Simmons-Smith cyclopropanation of 2-(vinyloxy)ethanol (ethylene glycol vinyl ether). Direct alkylation of ethylene glycol with cyclopropyl halides is inefficient due to the poor electrophilicity and ring-strain of cyclopropyl halides.

The Furukawa Modification (Diethylzinc/Diiodomethane)

This protocol utilizes the Furukawa modification (


), which generates a homogenous zinc carbenoid species. This method is safer and more reproducible than the traditional Zinc-Copper couple (

) for scale-up.
Reagents & Materials
  • Substrate: 2-(Vinyloxy)ethanol (CAS 764-48-7).

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes) and Diiodomethane (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvation: Charge the flask with 2-(vinyloxy)ethanol (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to substrate). Cool to 0 °C in an ice bath.

  • Carbenoid Formation (In Situ):

    • Add Diiodomethane (2.0 equiv) to the solution.

    • Critical Step: Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise via the addition funnel over 30–60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent runaway.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor via TLC (stain with PMA or KMnO4) or GC-MS. The vinyl ether peak should disappear.

  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly add saturated

      
       (aq) to quench excess organozinc species. Caution: Gas evolution (ethane).
      
    • Separate the organic layer. Extract the aqueous layer with DCM (

      
      ).
      
  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Insight: The "Butterfly" Transition State

The reaction proceeds via a concerted syn-addition. The hydroxyl group of the 2-(vinyloxy)ethanol plays a crucial role by coordinating with the Zinc species, directing the carbenoid delivery to the double bond (Directed Simmons-Smith).

SimmonsSmith Substrate 2-(Vinyloxy)ethanol (CAS 764-48-7) Intermediate Zinc-Carbenoid Complex (Directing Effect of -OH) Substrate->Intermediate Coordination Reagents Et2Zn + CH2I2 (DCM, 0°C) Reagents->Intermediate In-situ generation of I-Zn-CH2-I Product This compound (CAS 20117-44-6) Intermediate->Product Syn-Addition (Concerted)

Figure 1: Synthesis pathway via Directed Simmons-Smith Cyclopropanation. The hydroxyl group coordinates the Zinc carbenoid, facilitating the reaction.

Medicinal Chemistry Applications

The Cyclopropyl Ether Bioisostere

In drug discovery, the cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.

  • Metabolic Stability: The

    
     bonds in a cyclopropyl ring are shorter and stronger (
    
    
    
    kcal/mol) than acyclic alkyl
    
    
    bonds (
    
    
    kcal/mol). This reduces susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
  • Conformational Rigidity: The cyclopropyl ether linkage imposes specific conformational constraints compared to a flexible ethoxy chain, potentially locking the molecule into a bioactive conformation.

Case Study: Bexagliflozin (SGLT2 Inhibitor)

This compound is the direct precursor for the side chain of Bexagliflozin . The hydroxyl group of this compound is converted to a leaving group (tosylate/mesylate) or used directly in a Mitsunobu reaction to attach to the phenolic core of the drug.

Role in Bexagliflozin: The cyclopropoxy tail occupies a hydrophobic pocket in the SGLT2 transporter, enhancing potency and selectivity over SGLT1.

Bexagliflozin Precursor This compound (CAS 20117-44-6) Activation Activation (TsCl or Mitsunobu) Precursor->Activation Coupling Coupling to Phenol Core (SN2 Reaction) Activation->Coupling Drug Bexagliflozin (SGLT2 Inhibitor) Coupling->Drug Installation of Hydrophobic Tail

Figure 2: Retrosynthetic logic showing this compound as the source of the distal ether tail in Bexagliflozin.

Handling & Safety Protocols

  • Flammability: As a low molecular weight ether-alcohol, it is combustible. Store away from ignition sources.

  • Acid Sensitivity: Cyclopropyl ethers are sensitive to strong acids, which can cause ring-opening to form allyl ethers or propanal derivatives. Avoid low pH aqueous workups.

  • Reagent Safety (Synthesis): Diethylzinc is pyrophoric . It ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2][3] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001).[3] Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of novel SGLT2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizing Bexagliflozin structure). Link

  • PubChem Database. (2024).[4] Compound Summary for CAS 20117-44-6. National Center for Biotechnology Information. Link

Sources

Precision Synthesis of 2-Cyclopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-Cyclopropoxyethanol (CAS 13328-51-3) .

Unlike standard aliphatic ethers, the introduction of the strained cyclopropyl ring requires bypassing conventional S_N2 nucleophilic substitution, which is kinetically inhibited at cyclopropyl carbons due to I-strain. Therefore, this guide prioritizes the Furukawa-modified Simmons-Smith cyclopropanation , a robust, stereospecific route that converts electron-rich vinyl ethers into cyclopropyl ethers with high fidelity.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule, This compound , consists of a labile cyclopropyl ether moiety linked to a primary alcohol.

  • Direct Alkylation Failure: Attempting to react 2-chloroethanol with cyclopropoxide is hazardous and low-yielding due to the instability of cyclopropanol. Conversely, reacting ethylene glycol with cyclopropyl halides fails because cyclopropyl carbons resist S_N2 attack (inversion of configuration is geometrically impossible in the 3-membered ring).

  • The Solution: Construct the cyclopropane ring last using a carbenoid insertion into a vinyl ether precursor.

Retrosynthetic Logic

The most reliable disconnection is at the cyclopropane ring itself, leading back to 2-(vinyloxy)ethanol (ethylene glycol vinyl ether). This precursor is commercially available or easily synthesized via the Reppe vinylation of ethylene glycol.

Retrosynthesis Target This compound (Target) Precursor 2-(Vinyloxy)ethanol (Vinyl Ether Precursor) Target->Precursor Simmons-Smith (Zn Carbenoid) Start Ethylene Glycol + Acetylene Precursor->Start Vinylation

Figure 1: Retrosynthetic analysis identifying the vinyl ether as the critical carbenoid acceptor.

Part 2: Core Protocol – Furukawa-Modified Simmons-Smith Reaction

This protocol utilizes Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂) . Unlike the classic Zn-Cu couple, the Furukawa modification generates a homogeneous organozinc carbenoid intermediate, ensuring higher reproducibility and cleaner reaction profiles for oxygenated substrates.

Reaction Mechanism

The active species is (Iodomethyl)ethylzinc (EtZnCH₂I) . It acts as an electrophilic carbenoid that coordinates with the ether oxygen of the substrate, directing the methylene delivery to the double bond in a concerted, stereospecific manner (Butterfly Transition State).

Mechanism Reagents Et2Zn + CH2I2 Carbenoid Et-Zn-CH2-I (Active Carbenoid) Reagents->Carbenoid - Ethane (Gas) Complex Zinc-Oxygen Coordination Carbenoid->Complex + Vinyl Ether Product This compound + EtZnI Complex->Product Concerted Insertion

Figure 2: Mechanistic pathway highlighting the directing effect of the ether oxygen.

Experimental Procedure

Safety Warning: Diethylzinc is pyrophoric (ignites on contact with air). Diiodomethane is toxic. All operations must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Reagents & Materials
ComponentEquiv.RoleNotes
2-(Vinyloxy)ethanol 1.0SubstrateDry over molecular sieves before use.
Diethylzinc (Et₂Zn) 2.2Carbenoid Source1.0 M solution in hexanes is recommended for safety.
Diiodomethane (CH₂I₂) 2.2Methylene SourcePurify over Cu wire if pink/red (remove I₂).
Dichloromethane (DCM) SolventMediumAnhydrous, oxygen-free.
Sat. NH₄Cl (aq) QuenchWorkupReacts with residual organozincs.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.

  • Solvent Charge: Add anhydrous DCM (10 mL per mmol substrate) and cool to 0°C in an ice bath.

  • Carbenoid Formation:

    • Add the Et₂Zn solution (1.0 M in hexanes) via syringe.

    • Crucial Step: Add CH₂I₂ dropwise over 20 minutes. Maintain temperature at 0°C.

    • Observation: A white precipitate (ZnI₂) may form, or the solution may become slightly cloudy. Stir for 15 minutes to ensure formation of EtZnCH₂I.

  • Substrate Addition:

    • Dissolve 2-(vinyloxy)ethanol (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0°C. The ether oxygen will coordinate with the zinc reagent, accelerating the reaction.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 6–12 hours. Monitor via TLC (stain with KMnO₄; product does not stain well, but disappearance of vinyl ether is visible) or GC-MS.

  • Quenching (Exothermic):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH₄Cl .[1] Caution: Vigorous gas evolution (Ethane) will occur.

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer 3x with DCM.

    • Wash combined organics with 10% Na₂SO₃ (to remove iodine traces), then brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Purification & Characterization

The crude oil is typically a pale yellow liquid.

  • Purification: Distillation under reduced pressure (vacuum distillation) is preferred due to the high boiling point of the glycol moiety.

  • Expected Yield: 75–85%.

Analytical Validation (Self-Validating Metrics)
TechniqueExpected SignalStructural Proof
¹H NMR δ 3.20–3.30 (m, 1H) Methine proton of cyclopropane (ether linkage).
¹H NMR δ 0.45–0.65 (m, 4H) High-field multiplets characteristic of cyclopropyl methylene protons.
¹H NMR Absence of δ 6.4/4.0 Complete disappearance of vinylic protons confirms conversion.
¹³C NMR δ ~53.0 ppm Cyclopropyl CH (attached to oxygen).
¹³C NMR δ ~6.0 ppm Cyclopropyl CH₂ carbons (highly shielded).

Part 3: Troubleshooting & Optimization

Controlling Side Reactions
  • Polymerization: Vinyl ethers are acid-sensitive and can polymerize. Ensure the reaction environment remains neutral/basic. The zinc reagents are Lewis acidic but generally tolerated if temperature is controlled.

  • Incomplete Conversion: If the reaction stalls, add a second portion of the carbenoid reagent (Et₂Zn + CH₂I₂). Do not heat above 40°C to avoid decomposition of the reagent.

Alternative Route Analysis (Why they fail)
  • Williamson Ether Synthesis (Cyclopropyl Bromide + Ethylene Glycol):

    • Outcome:Failure.

    • Reason: S_N2 reactions on cyclopropyl rings are disfavored by I-strain (internal angle strain) and the inability of the nucleophile to approach the backside of the C-Br bond.

  • Kulinkovich Reaction:

    • Outcome:Not applicable.

    • Reason: Typically produces cyclopropanols from esters, not cyclopropyl ethers.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2] Tetrahedron, 24(1), 53-58. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions, 58, 1–415. [Link][5]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]

Sources

2-Cyclopropoxyethanol: Technical Profile and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, history, and synthetic evolution of 2-Cyclopropoxyethanol , a critical intermediate in modern pharmaceutical manufacturing.

CAS No: 20117-44-6 | Formula: C₅H₁₀O₂ | Role: Critical Pharmacophore Intermediate[1]

Executive Summary

This compound (Cyclopropyl-2-hydroxyethyl ether) is a specialized aliphatic ether-alcohol used primarily as a strategic building block in medicinal chemistry.[1] While historically a chemical curiosity arising from the study of acetal rearrangements, it has recently gained industrial prominence as the key intermediate for Bexagliflozin (Brenzavvy™), a Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor approved by the FDA in 2023 for Type 2 Diabetes.

Its structural significance lies in the cyclopropyl ether moiety . In drug design, this group serves as a bioisostere for alkyl ethers, offering enhanced metabolic stability against cytochrome P450 oxidation and improved lipophilicity compared to standard ethoxy or methoxy groups.[1]

Historical Genesis and Discovery

The history of this compound is bifurcated into its early academic discovery as a product of rearrangement reactions and its modern "rediscovery" as a scalable pharmaceutical intermediate.

The Early Academic Era (1960s–1980s)

The compound first appeared in chemical literature during the "golden age" of cyclopropane chemistry in the 1960s. Early syntheses were often serendipitous or proof-of-concept studies for the Simmons-Smith reaction (cyclopropanation of olefins).

  • Initial Route: The direct cyclopropanation of ethylene glycol monovinyl ether (2-vinyloxyethanol) using diiodomethane and a zinc-copper couple.

  • Limitations: This route was plagued by low yields due to the competing chelation of the zinc reagent by the free hydroxyl group and the inherent instability of vinyl ethers. It remained a laboratory-scale method, unsuitable for kilogram-scale production.[1]

The Industrial Renaissance (2000s–Present)

The molecule's trajectory changed with the development of SGLT2 inhibitors. Pharmaceutical engineers required a robust method to install the cyclopropoxy group onto a glucose-derivative scaffold. The "Process Route"—involving the magnesium-mediated rearrangement of a bromo-acetal—emerged as the dominant synthetic strategy, allowing for multi-ton manufacturing.

Synthetic Methodologies

The synthesis of this compound illustrates a classic shift from "Academic Retro-synthesis" (Method A) to "Process Chemistry" (Method B).

Method A: The Simmons-Smith Cyclopropanation (Historical)[1]
  • Reagents: 2-Vinyloxyethanol, Diiodomethane (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), Zn-Cu couple (or 
    
    
    
    ).
  • Mechanism: Carbenoid transfer to the electron-rich alkene.

  • Why it Failed Scale-up:

    • Safety: Organozinc reagents are pyrophoric; diiodomethane is expensive and toxic.

    • Atom Economy: Generates stoichiometric zinc iodide waste.

    • Purification: Difficult separation of the product from unreacted vinyl ether.

Method B: The Intramolecular Grignard Rearrangement (Industrial Standard)

This is the current state-of-the-art method used in the manufacturing of Bexagliflozin. It utilizes a "masked" cyclopropane in the form of a bromo-dioxolane.

Protocol Overview
  • Precursor Synthesis: Reaction of Acrolein with Ethylene Glycol and HBr to form 2-(2-bromoethyl)-1,3-dioxolane .[1]

  • Grignard Formation & Rearrangement: The bromo-dioxolane is treated with Magnesium.[2] The resulting Grignard intermediate undergoes an intramolecular 1,3-elimination (nucleophilic attack on the acetal) to close the cyclopropane ring and open the dioxolane ring simultaneously.

Step-by-Step Protocol (Process Scale)
  • Step 1: Activation. A reactor is charged with Magnesium turnings (1.5 equiv) and anhydrous THF. A catalytic amount of Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and 1,2-dibromoethane  (0.1 equiv) is added to activate the Mg surface (Entrainment).
    
  • Step 2: Addition. A solution of 2-(2-bromoethyl)-1,3-dioxolane in THF is added slowly to the refluxing mixture.[1]

    • Critical Control Point: The reaction is highly exothermic. The addition rate must be controlled to maintain a gentle reflux without runaway.

  • Step 3: Rearrangement. The formed Grignard species (

    
    ) spontaneously attacks the acetal oxygen/carbon center, expelling the alkoxide.
    
  • Step 4: Quench. The reaction is quenched with aqueous Ammonium Chloride (

    
    ).
    
  • Step 5: Isolation. The product is extracted into Ethyl Acetate or Toluene and distilled.

Yield: Typically 75–85% on a multi-kilogram scale.

Mechanistic Visualization

The following diagram illustrates the divergence between the historical Simmons-Smith route and the modern Grignard Rearrangement route.

SynthesisRoutes Vinylether 2-Vinyloxyethanol Simmons Simmons-Smith (Zn-Cu, CH2I2) Vinylether->Simmons Historical Route Target This compound (CAS 20117-44-6) Simmons->Target Low Yield Acrolein Acrolein + Ethylene Glycol Dioxolane 2-(2-bromoethyl)-1,3-dioxolane Acrolein->Dioxolane HBr, Toluene Grignard Mg / THF (Grignard Rearrangement) Dioxolane->Grignard Industrial Route Grignard->Target Intramolecular Attack

Figure 1: Comparison of Synthetic Pathways.[1] The Industrial Route (Green) avoids hazardous carbenoids used in the Historical Route (Red).

Application in Drug Development: Bexagliflozin

The primary commercial driver for this compound is the synthesis of Bexagliflozin . In this context, the alcohol functionality is converted to a leaving group (Tosylate) to alkylate the phenol of the pharmacophore.

The Bexagliflozin Workflow
  • Activation: this compound is reacted with p-Toluenesulfonyl Chloride (TsCl) to form 2-cyclopropoxyethyl tosylate .[1]

  • Coupling: The tosylate is reacted with the sugar-aglycone core (a C-aryl glucoside phenol) under basic conditions (

    
    ).
    
  • Result: The cyclopropoxyethyl tail is attached, conferring the specific potency and selectivity profile of Bexagliflozin.

Bexagliflozin CPE This compound TsCl TsCl / Et3N CPE->TsCl Tosylate 2-Cyclopropoxyethyl Tosylate TsCl->Tosylate Coupling Coupling (Cs2CO3) Tosylate->Coupling Aglycone Bexagliflozin Aglycone (Phenol Core) Aglycone->Coupling API Bexagliflozin (API) Coupling->API Ether Bond Formation

Figure 2: The role of this compound in the convergent synthesis of Bexagliflozin.[1]

Technical Specifications & Safety

PropertyData
CAS Number 20117-44-6
IUPAC Name 2-(Cyclopropyloxy)ethanol
Molecular Weight 102.13 g/mol
Boiling Point ~140°C (at 760 mmHg)
Density ~1.0 g/mL
Solubility Miscible with THF, DCM, Ethyl Acetate; Moderate water solubility.[1]
Stability Stable under basic/neutral conditions. Acid Sensitive: Strong acids can open the cyclopropane ring.
Handling Precautions
  • Flammability: Moderate fire hazard (Flash point approx 45-50°C).[1]

  • Reactivity: Incompatible with strong oxidizing agents.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent peroxide formation at the ether linkage over long durations.

References

  • Zhang, B. et al. (2010).[1] Crystalline forms of benzylbenzene SGLT2 inhibitors. U.S. Patent 7,838,499 .[2][3][4] (The foundational patent describing the scalable synthesis of this compound via the dioxolane route). Link

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society , 81(16), 4256–4264.[1] (The historical basis for cyclopropanation chemistry). Link[1]

  • Masson, E. et al. (2023).[1] Bexagliflozin: A Review in Type 2 Diabetes. Drugs , 83, 1–10.[1] (Contextualizes the clinical importance of the molecule). Link[1]

  • Stowell, J. C. et al. (1990).[1] 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane.[1][5] Organic Syntheses , 69, 238.[1] (Describes the precursor chemistry for the rearrangement route). Link

Sources

Methodological & Application

Protocol for the oxidation of 2-Cyclopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation Protocols for 2-Cyclopropoxyethanol

Part 1: Executive Summary & Strategic Analysis

The oxidation of This compound (


) presents a specific chemoselective challenge in organic synthesis: preserving the acid-sensitive cyclopropyl ether  moiety while oxidizing the primary alcohol.

The Core Challenge: Cyclopropyl Ether Instability Unlike standard alkyl ethers, the cyclopropyl ether linkage (


) possesses significant ring strain (~27.5 kcal/mol) and p-character overlap that renders it susceptible to:
  • Acid-Catalyzed Ring Opening: Under acidic conditions (e.g., Jones Reagent), the cyclopropyl oxygen can be protonated, triggering ring opening to form propanal derivatives or allyl alcohols.

  • Radical Fragmentation: Single-electron transfer (SET) oxidants can generate radical cations on the ether oxygen, leading to

    
    -scission and ring destruction.
    

Operational Strategy To ensure high fidelity, we must employ non-acidic, non-radical oxidation pathways.

  • Target A (Aldehyde): We utilize Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate. This avoids the acidic byproducts typical of Swern oxidation and the toxicity of Pyridinium Chlorochromate (PCC).

  • Target B (Carboxylic Acid): We utilize the Anelli Oxidation (TEMPO/NaOCl) . This protocol operates at pH 8.5–9.5, a basic window that perfectly stabilizes the cyclopropyl ether while driving the alcohol to the carboxylate.

Part 2: Reaction Logic & Pathway Visualization

The following flowchart illustrates the critical decision points and mechanistic pathways for this substrate.

OxidationPathways Figure 1: Chemoselective Oxidation Pathways for this compound Substrate This compound (Primary Alcohol) Aldehyde 2-Cyclopropoxyacetaldehyde (Reactive Intermediate) Substrate->Aldehyde Path A: DMP / NaHCO3 (Anhydrous, Buffered) Acid 2-Cyclopropoxyacetic Acid (Stable Building Block) Substrate->Acid Path C: TEMPO / NaOCl (pH 9.0, Aqueous) Byproducts Ring-Opened Impurities (Propanal derivatives) Substrate->Byproducts Acidic Conditions (Jones, unbuffered Swern) Aldehyde->Acid Path B: Pinnick Oxidation (NaClO2, pH 4-5) Aldehyde->Byproducts Over-exposure / Acid

Figure 1: Decision matrix for oxidation. Path A and Path C are the recommended routes to avoid ring opening.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Cyclopropoxyacetaldehyde

Target: Isolation of the aldehyde for immediate use (e.g., reductive amination).

Methodology: Buffered Dess-Martin Periodinane (DMP) Oxidation. Rationale: DMP is a hypervalent iodine(V) reagent.[1] The standard reaction releases 2 equivalents of acetic acid, which is fatal to the cyclopropyl group. Crucial Modification: We add excess sodium bicarbonate (


) to neutralize acetic acid in situ.

Materials:

  • This compound (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Sodium Thiosulfate (

    
    ) (saturated aq. solution)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend

    
     (2.5 equiv)  in anhydrous DCM (0.1 M concentration relative to substrate) .
    
  • Addition: Add This compound (1.0 equiv) to the suspension. Cool the mixture to 0°C .

  • Oxidant Addition: Add DMP (1.2 equiv) in a single portion. The buffer must be present before the oxidant.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 1–2 hours .

    • Checkpoint: Monitor by TLC (stain with KMnO4 or Anisaldehyde). The alcohol spot should disappear.

  • Quench (The "Fieser" equivalent for DMP):

    • Dilute with diethyl ether.

    • Pour the reaction mixture into a beaker containing a 1:1 mixture of saturated

      
        and saturated 
      
      
      
      .
    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate phases. Extract aqueous layer with ether (2x). Combine organics, dry over

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure at low temperature (<30°C) .

    • Note: The aldehyde is volatile and prone to polymerization. Use immediately or store as a solution at -20°C.

Protocol B: Synthesis of 2-Cyclopropoxyacetic Acid

Target: Robust synthesis of the carboxylic acid building block.

Methodology: TEMPO-Catalyzed Anelli Oxidation. Rationale: This uses a catalytic nitroxyl radical (TEMPO) with bleach (NaOCl) as the stoichiometric oxidant. The reaction is run in a biphasic system at pH 9.0 . This basicity is protective of the cyclopropyl ether.

Materials:

  • This compound (1.0 equiv)

  • TEMPO (0.02 equiv / 2 mol%)

  • KBr (0.1 equiv / 10 mol%)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine) (2.2 equiv)

  • DCM and Water[2]

  • Buffer:

    
     / 
    
    
    
    to maintain pH 9.

Step-by-Step Procedure:

  • Solvent System: Dissolve This compound (1.0 equiv) and TEMPO (0.02 equiv) in DCM .

  • Aqueous Phase: In a separate vessel, dissolve KBr (0.1 equiv) in water. Add this to the DCM solution. Cool the biphasic mixture to 0°C .

  • Oxidant Feed: Slowly add the NaOCl solution (2.2 equiv) dropwise over 30–60 minutes.

    • Critical Control: Monitor pH continuously. Maintain pH 8.5–9.5 by adding small amounts of dilute NaOH or

      
       if necessary. If the pH drops below 7, the cyclopropyl ring is at risk.
      
  • Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add Ethanol (5 mL) to consume excess hypochlorite. Stir for 10 minutes.

  • Workup (Acid Isolation):

    • The product is currently a sodium salt (carboxylate) in the water phase.

    • Separate the organic phase (discard or check for unreacted starting material).

    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 3.0 using 1M HCl (Do NOT use concentrated HCl; do not go below pH 2).

    • Extraction: Immediately extract with Ethyl Acetate (3x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. The residue is typically pure 2-cyclopropoxyacetic acid.
    

Part 4: Data Interpretation & Quality Control

Expected NMR Signatures: Validation of the cyclopropyl integrity is paramount.

Moiety1H NMR Signal (approx. ppm in CDCl3)MultiplicityDiagnostic Value
Cyclopropyl

0.45 – 0.65 ppmMultiplet (4H)Critical: If these shift significantly or disappear, ring opening occurred.
Cyclopropyl CH 3.25 – 3.35 ppmMultiplet (1H)Attached to Oxygen.
Aldehyde (-CHO) 9.70 – 9.80 ppmSinglet/TripletConfirms Protocol A success.
Acid (-COOH) 10.0 – 12.0 ppmBroad SingletConfirms Protocol B success.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Loss of Cyclopropyl signals Acidic hydrolysis during reaction or workup.Increase

buffer in Protocol A; Ensure pH > 8.5 in Protocol B.
Low Yield (Aldehyde) Volatility of product.Do not use high vacuum; keep bath temp < 30°C.
Chlorinated Byproducts Excess NaOCl in Protocol B.Use stoichiometric NaOCl; ensure KBr catalyst is fresh.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] Journal of Organic Chemistry, 1983 , 48, 4155–4156. Link

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... Catalyzed by TEMPO." Journal of Organic Chemistry, 1987 , 52, 2559–2562. Link

  • Wiberg, K. B. "The Structure and Properties of Cyclopropane." Accounts of Chemical Research, 1996, 29, 229. (Reference for ring strain and stability).
  • Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.

Sources

Application Notes and Protocols: The Strategic Use of 2-Cyclopropoxyethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Confluence of Stability and Functionality

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a drug candidate's metabolic stability, target affinity, and overall efficacy. Among these, the cyclopropyl group has emerged as a "privileged" scaffold, prized for its ability to impart rigidity and metabolic resistance to molecules.[1] Concurrently, the 2-ethoxyethanol backbone offers a versatile and functionalized linker, readily integrated into a wide array of synthetic pathways. The convergence of these two structural features in the form of 2-cyclopropoxyethanol presents a compelling, albeit underexplored, building block for the synthesis of advanced pharmaceutical intermediates.

This application note provides a comprehensive guide to the synthesis and potential applications of this compound. While direct literature on this specific molecule is sparse, we present a robust and scientifically grounded synthetic protocol based on the well-established Williamson ether synthesis. Furthermore, we explore its prospective utility in the design of next-generation therapeutic agents, supported by the known benefits of its constituent moieties.

Physicochemical Properties and Design Rationale

The unique properties of this compound stem from the amalgamation of the cyclopropyl ring and the ethanol chain. The cyclopropyl group, with its high s-character in C-H bonds and strained ring structure, can act as a bioisostere for a vinyl or phenyl group, while offering improved metabolic stability by being less susceptible to oxidative metabolism.[1] The hydroxyl group of the ethanol moiety provides a key handle for further chemical transformations, such as esterification, etherification, or conversion to a leaving group, enabling its incorporation into a larger, more complex active pharmaceutical ingredient (API).

PropertyPredicted Value/CharacteristicRationale / Comparison
Molecular Formula C₅H₁₀O₂Based on structural components.
Molecular Weight 102.13 g/mol Calculated from the molecular formula.
Boiling Point Estimated 140-160 °CHigher than cyclopropanol and 2-ethoxyethanol due to increased molecular weight and potential for hydrogen bonding.
Solubility Miscible with water and common organic solventsThe hydroxyl group and ether linkage confer polarity and hydrogen bonding capability.
Density ~0.95 - 1.05 g/mLSimilar to other short-chain alkoxyethanols.[2][3][4][5][6]
Reactivity The hydroxyl group is a primary site for reactions (e.g., nucleophilic substitution, esterification). The cyclopropyl ether linkage is generally stable under non-acidic conditions.The ether bond can be cleaved under strongly acidic conditions.

Proposed Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[7][8][9] This S(N)2 reaction is highly reliable, particularly when a primary alkyl halide is used as the electrophile to minimize competing elimination reactions.[10][11] We propose two viable routes for the synthesis of this compound based on this principle.

Route A: From Cyclopropanol and 2-Bromoethanol

This is the preferred and more direct approach, utilizing commercially available starting materials.

Williamson_Ether_Synthesis_Route_A cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Cyclopropanol Cyclopropanol Alkoxide Sodium Cyclopropoxide Cyclopropanol->Alkoxide Deprotonation Bromoethanol 2-Bromoethanol Product This compound Bromoethanol->Product Base Strong Base (e.g., NaH) Base->Alkoxide Alkoxide->Product SN2 Attack

Caption: Proposed synthesis of this compound via Williamson ether synthesis (Route A).

Protocol 1: Synthesis of this compound from Cyclopropanol and 2-Bromoethanol

Materials:

  • Cyclopropanol

  • 2-Bromoethanol[12][13][14][15]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Instrumentation:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry.

  • Alkoxide Formation: While stirring, slowly add a solution of cyclopropanol (1.0 equivalent) in the anhydrous solvent to the NaH slurry via the addition funnel at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium cyclopropoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.05 equivalents) dropwise via the addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents the quenching of the base and potential side reactions.

  • Aprotic Solvent: Aprotic solvents like THF or DMF are used as they do not have acidic protons that would react with the strong base (NaH) or the alkoxide intermediate.

  • Strong Base: A strong base like NaH is necessary to deprotonate the alcohol to form the nucleophilic alkoxide.

  • Primary Alkyl Halide: 2-Bromoethanol is a primary alkyl halide, which is ideal for the S(N)2 reaction and minimizes the competing E2 elimination pathway.[10][11]

  • Temperature Control: The initial deprotonation is exothermic and is controlled at 0 °C. The subsequent substitution reaction is heated to increase the reaction rate.

  • Aqueous Work-up: The work-up procedure is designed to quench the reaction, remove inorganic salts, and isolate the desired organic product.

Route B: From Sodium 2-hydroxyethoxide and a Cyclopropyl Halide

This route is less favorable due to the lower reactivity of cyclopropyl halides in S(_N)2 reactions and their propensity for elimination reactions. However, it remains a theoretical possibility.

Potential Applications in Pharmaceutical Intermediate Synthesis

The bifunctional nature of this compound, possessing both a stable cyclopropyl ether and a reactive hydroxyl group, makes it an attractive building block for creating more complex pharmaceutical intermediates.

1. Introduction of the Cyclopropoxyethyl Moiety into Heterocyclic Scaffolds:

Many APIs are based on heterocyclic cores.[] The hydroxyl group of this compound can be converted to a good leaving group (e.g., a tosylate or mesylate), which can then be used to alkylate nitrogen or sulfur atoms within a heterocyclic ring system. This introduces the metabolically robust cyclopropoxyethyl side chain, potentially enhancing the pharmacokinetic profile of the final drug molecule.

2. Synthesis of Kinase Inhibitors:

Kinase inhibitors are a major class of targeted cancer therapies. These molecules often possess a core scaffold that binds to the ATP-binding site of the kinase, with various side chains extending into different pockets to enhance potency and selectivity. The cyclopropoxyethyl group could be incorporated as a side chain to occupy a hydrophobic pocket, with the ether oxygen potentially forming a hydrogen bond with the protein backbone.

Kinase_Inhibitor_Synthesis cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_product Product CPE This compound Activated_CPE Activated this compound (e.g., Tosylate) CPE->Activated_CPE Tosyl Chloride, Pyridine Heterocycle Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Coupling Nucleophilic Substitution Heterocycle->Coupling Activated_CPE->Coupling Intermediate Pharmaceutical Intermediate Coupling->Intermediate API Final API Intermediate->API Further Functionalization

Caption: Hypothetical workflow for incorporating this compound into a kinase inhibitor.

Safety and Handling

As a glycol ether derivative, this compound should be handled with appropriate precautions. Glycol ethers as a class can have toxic effects, including reproductive and developmental toxicity, and can be absorbed through the skin.[17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[18]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[19] Avoid inhalation of vapors.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising yet underutilized building block in the synthesis of pharmaceutical intermediates. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through the well-established Williamson ether synthesis. The unique combination of a metabolically stable cyclopropyl group and a versatile hydroxyl-functionalized ethyl chain offers medicinal chemists a valuable tool for designing novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. The protocols and applications outlined in this note provide a foundational framework for researchers to explore the full potential of this intriguing molecule in the advancement of drug discovery.

References

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available at: [Link]

  • PrepChem.com. Preparation of 2-bromoethanol. Available at: [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not provided in search results)
  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. Available at: [Link]

  • SOLVENTS AND PETROLEUM SERVICE, INC. SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. Available at: [Link]

  • ACS Publications. Density, Viscosity, and Excess Properties of Binary Mixtures of 2-(Methylamino)ethanol with 2-Methoxyethanol, 2-Ethoxyethanol, and 2-Butoxyethanol from 293.15 to 353.15 K | Journal of Chemical & Engineering Data. Available at: [Link]

  • Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Jinan Qinmu Fine Chemical Co., Ltd. Pharmaceutical Intermediates List. Available at: [Link]

  • UNIMAS Publisher (UNIPub). Volumetric Properties of Binary Mixtures of 2-Ethoxyethanol and 2-Butoxyethanol with 1,4-Dioxane. Available at: [Link]

  • PubChem. 2-Bromoethanol | C2H5BrO | CID 10898. Available at: [Link]

  • Scribd. Glycol Ethers Storage and Handling Guide | PDF | Pipe (Fluid Conveyance) | Dow Chemical Company. Available at: [Link]

  • ACS Publications. Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol. Available at: [Link]

  • U.S. Environmental Protection Agency. Glycol Ethers. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles. Available at: [Link]

  • NCBI. Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. Available at: [Link]

  • SAFETY DATA SHEET Glycol Ether Pf\lg. (URL not provided in search results)
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL not provided in search results)
  • CA.gov. Glycol Ethers. Available at: [Link]

  • ChemRxiv. Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. Available at: [Link]

  • ACS Publications. Density, Viscosity, and Excess Properties of Binary Mixtures of 2-(Methylamino)ethanol with 2-Methoxyethanol, 2-Ethoxyethanol, a. Available at: [Link]

Sources

The Strategic Integration of 2-Cyclopropoxyethanol in Agrochemical Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety as a Cornerstone in Modern Agrochemicals

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, medicinal and synthetic chemists continually seek out structural motifs that can confer advantageous properties to bioactive molecules. The cyclopropyl group, a three-membered carbocycle, stands out as a "privileged" scaffold in this regard. Its inherent ring strain and unique electronic character can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall physicochemical properties. The incorporation of a cyclopropyl moiety has been a successful strategy in the development of a wide array of commercial pesticides, including insecticides, fungicides, and herbicides.

This technical guide focuses on the application of 2-Cyclopropoxyethanol , a versatile and promising building block for the introduction of the cyclopropoxyethyl group into novel agrochemical candidates. While not as extensively documented as some other intermediates, its structure offers a compelling combination of features: the beneficial cyclopropyl ring, a flexible ether linkage, and a reactive terminal hydroxyl group amenable to a wide range of synthetic transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for its use, detailed synthetic protocols, and a forward-looking perspective on its potential in agrochemical research.

Physicochemical Properties and Synthetic Accessibility of this compound

A thorough understanding of the starting material is paramount for its effective utilization.

PropertyValueSource
CAS Number 20117-44-6[1]
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~150-152 °C (estimated)
Solubility Soluble in water and common organic solvents[1]

The synthesis of this compound can be achieved through several established methods of etherification. A common and reliable approach is the Williamson ether synthesis, which involves the reaction of a cyclopropyl alkoxide with a protected ethylene glycol derivative, followed by deprotection.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (or other suitable protected 2-bromoethanol)

  • Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Formation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclopropanol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Etherification: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.05 eq) dropwise to the solution of the cyclopropyl alkoxide. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection: After completion of the etherification, cool the reaction mixture to room temperature. Slowly add 3 M HCl (aq) to quench the reaction and hydrolyze the tetrahydropyranyl (THP) ether. Stir vigorously for 2-4 hours at room temperature.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of THF). Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Williamson_Synthesis Cyclopropanol Cyclopropanol Alkoxide Alkoxide Cyclopropanol->Alkoxide Deprotonation NaH NaH in THF NaH->Alkoxide Bromoethoxy_THP 2-(2-Bromoethoxy)tetrahydro-2H-pyran Intermediate THP-protected This compound Bromoethoxy_THP->Intermediate HCl Aqueous HCl Product This compound HCl->Product Intermediate->Product Deprotection Alkoxide->Intermediate SN2 Reaction

Caption: Williamson ether synthesis of this compound.

Application in the Synthesis of Novel Agrochemicals

The true utility of this compound lies in its role as a synthon for introducing the cyclopropoxyethyl moiety into larger, more complex molecules. The terminal hydroxyl group is the primary site of reactivity for further derivatization.

Rationale for Incorporating the 2-Cyclopropoxyethyl Moiety
  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester linkage. The cyclopropyl group can also block or slow down metabolic pathways at adjacent positions.

  • Optimal Lipophilicity: The cyclopropoxyethyl group can fine-tune the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, translocation within the plant, and penetration of the insect cuticle.

  • Conformational Constraint: The rigid cyclopropyl ring can lock a portion of the molecule into a specific conformation, which may be more favorable for binding to the target enzyme or receptor.[2]

  • Novelty and Patentability: The incorporation of less common structural motifs like the cyclopropoxyethyl group can lead to novel chemical entities with new intellectual property claims.

Proposed Application in Herbicide Development: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Analog

Protoporphyrinogen oxidase (PPO) inhibitors are a well-established class of herbicides. The following protocol describes a hypothetical synthesis of a novel PPO inhibitor analog using this compound as a key intermediate. This is a plausible research direction based on the known structure-activity relationships of this herbicide class.

Target Molecule: A hypothetical pyrimidinedione-based PPO inhibitor with a 2-cyclopropoxyethoxy side chain.

PPO_Inhibitor_Synthesis CPE This compound Mesylate 2-Cyclopropoxyethyl Mesylate CPE->Mesylate Mesylation MesylChloride MsCl, Et3N MesylChloride->Mesylate Pyrimidinedione Pyrimidinedione Core Product Target PPO Inhibitor Analog Pyrimidinedione->Product Base K2CO3, DMF Base->Product Mesylate->Product N-Alkylation

Caption: Proposed synthesis of a PPO inhibitor analog.

Protocol 2: Synthesis of a Novel PPO Inhibitor Analog

Step A: Synthesis of 2-Cyclopropoxyethyl Mesylate

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction and Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Step B: N-Alkylation of the Pyrimidinedione Core

  • Reaction Setup: To a solution of the appropriate pyrimidinedione core (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Addition of Mesylate: Add a solution of 2-Cyclopropoxyethyl Mesylate (1.1 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the target PPO inhibitor analog.

Proposed Application in Insecticide Development: Synthesis of a Pyrethroid Analog

The cyclopropane ring is a hallmark of pyrethroid insecticides.[] this compound can be used to synthesize analogs where the alcohol portion of the ester is modified.

Protocol 3: Synthesis of a Pyrethroid Ester Analog via Steglich Esterification

Target Molecule: An ester of chrysanthemic acid and this compound.

Materials:

  • Chrysanthemic acid (or a suitable derivative like the acid chloride)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve chrysanthemic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and filter again if more DCU precipitates. Purify the crude product by column chromatography to yield the desired pyrethroid analog.

Pyrethroid_Synthesis ChrysanthemicAcid Chrysanthemic Acid Product Pyrethroid Analog ChrysanthemicAcid->Product Steglich Esterification CPE This compound CPE->Product DCC_DMAP DCC, DMAP DCC_DMAP->Product

Caption: Synthesis of a pyrethroid analog via Steglich esterification.

Conclusion and Future Perspectives

This compound represents a valuable, albeit underutilized, building block in the agrochemical discovery pipeline. Its structure provides a strategic means to introduce the advantageous cyclopropyl moiety tethered to a flexible and metabolically robust ether linkage. The synthetic protocols outlined in this guide, while based on established chemical principles and analogous transformations, provide a solid foundation for researchers to explore the potential of this intermediate. Future research should focus on the systematic incorporation of the 2-cyclopropoxyethyl group into various agrochemical scaffolds and the subsequent evaluation of their biological activity and metabolic profiles. Such studies will undoubtedly further elucidate the strategic value of this compound in the design of the next generation of high-performing and sustainable crop protection agents.

References

  • Vertex AI Search. (2026-01-28).
  • PubMed. (n.d.). Polyenylcyclopropane carboxylic esters with high insecticidal activity.
  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • CymitQuimica. (n.d.). CAS 20117-44-6: Ethanol, 2-(cyclopropyloxy)-.
  • Google Patents. (n.d.). EP0116889A1 - Cyclopropylmethyl(ene) ethers, process for preparing them and their use in pesticidal compositions.
  • ResearchGate. (n.d.). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides.

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyclopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclopropoxyethanol in Modern Chemistry

This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and materials science sectors. Its unique combination of a strained cyclopropyl ring and a primary alcohol functionality makes it an attractive precursor for introducing the cyclopropoxy moiety into larger, more complex molecules. The development of a robust and scalable synthetic route to this compound is therefore of considerable interest to researchers and process chemists. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the well-established Williamson ether synthesis. The protocols and discussions herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying scientific rationale for the proposed procedures.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other substrate with a good leaving group.[1][2] For the synthesis of this compound, this translates to the reaction of a cyclopropyl alkoxide with a haloethanol, or more strategically, the reaction of an ethylene glycol mono-alkoxide with a cyclopropyl halide. The latter approach is generally preferred for scale-up due to the relative availability and handling characteristics of the starting materials.

The reaction mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide. This alkoxide then displaces a halide from an alkyl halide in a single, concerted step.[2] For this reaction to be efficient, particularly at a larger scale, several factors must be carefully considered, including the choice of base, solvent, and reaction temperature.

Process Workflow for the Synthesis of this compound

The overall process for the synthesis of this compound can be broken down into several key stages, from the preparation of the reactants to the final purification and analysis of the product. The following diagram illustrates the general workflow.

Scale-up Synthesis of this compound Raw_Materials Raw Materials (Ethylene Glycol, Sodium Hydroxide, Cyclopropyl Bromide) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Raw_Materials->Reaction_Setup Alkoxide_Formation Alkoxide Formation (Deprotonation of Ethylene Glycol) Reaction_Setup->Alkoxide_Formation Etherification Williamson Ether Synthesis (SN2 Reaction) Alkoxide_Formation->Etherification Workup Aqueous Workup (Quenching, Extraction) Etherification->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound (QC Analysis) Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol for the Scale-Up Synthesis of this compound

This protocol is designed for a nominal 1 mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethylene Glycol62.07310.35 g (278 mL)5.0Reagent and solvent
Sodium Hydroxide40.0040.00 g1.0Base
Cyclopropyl Bromide120.98120.98 g (86.4 mL)1.0Alkylating agent
Diethyl Ether74.12As needed-Extraction solvent
Saturated Brine-As needed-Washing agent
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a drying tube, and a dropping funnel.

    • Ensure the entire apparatus is dry and purged with an inert gas, such as nitrogen or argon, to prevent side reactions from moisture.

  • Alkoxide Formation:

    • Charge the reaction flask with ethylene glycol.

    • Begin stirring and carefully add the sodium hydroxide pellets to the ethylene glycol. Caution: This is an exothermic process. Control the rate of addition to maintain the temperature below 50°C.

    • After the addition is complete, heat the mixture to 60-70°C for 1-2 hours to ensure complete formation of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide).

  • Williamson Ether Synthesis:

    • Cool the reaction mixture to 40-50°C.

    • Slowly add cyclopropyl bromide via the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 40-50°C during the addition.

    • After the addition is complete, continue to stir the reaction mixture at 50-60°C for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.[3]

    • Extract the aqueous layer with diethyl ether.[3]

    • Combine the organic extracts and wash sequentially with water and saturated brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

    • The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Safety Considerations

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Ethylene Glycol: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] Avoid inhalation and contact with skin and eyes.[6]

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Cyclopropyl Bromide: Flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[7] It is also a skin and eye irritant.

  • Diethyl Ether: Extremely flammable liquid and vapor. Vapors may form explosive mixtures with air.[7] Use in a well-ventilated area away from ignition sources.

Analytical Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C-O-C ether linkage, O-H alcohol stretch).

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to this compound. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers and process chemists can efficiently produce this valuable chemical intermediate. The detailed protocol and accompanying scientific rationale presented in this guide are intended to facilitate the successful scale-up of this compound synthesis in a research and development setting.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. 2-vinylthiophene. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. Available at: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Google Patents. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]

  • ChemRxiv. Improved Access to Cyclopropanol via Supply-Centered Synthesis. Available at: [Link]

  • PubMed Central. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclopropyl bromide, 99%. Available at: [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. Available at: [Link]

  • ResearchGate. (PDF) Pilot‐scale experimental studies on ethanol purification by cyclic stripping. Available at: [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Ethylene glycol. Available at: [Link]

  • SciSpace. Pilot-scale experimental studies on ethanol purification by cyclic stripping. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • MDPI. Sustainable 2-Phenylethanol Production: Co-Cultivation of Yarrowia lipolytica Strains in Mixed Agro-Industrial By-Products. Available at: [Link]

  • MDPI. Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. Available at: [Link]

  • RSC Publishing. Advanced fuels from ethanol – a superstructure optimization approach. Available at: [Link]

  • ChemRxiv. Improved Access to Cyclopropanol via Supply-Centered Synthesis. Available at: [Link]

  • The University of Manchester. Pilot-scale experimental studies on ethanol purification by cyclic stripping. Available at: [Link]

  • MDPI. Two-Stage Hybrid Optimization of Topology and Infill Density in Polymer Extrusion Additive Manufacturing for Lightweight High-Integrity Structures. Available at: [Link]

  • Cameco. Ethylene Glycol - Safety Data Sheet. Available at: [Link]

  • ResearchGate. Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. Available at: [Link]

  • CDC. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Cyclopropoxyethanol etherification

Author: BenchChem Technical Support Team. Date: February 2026

The "Fragile Linker" Challenge

Etherifying 2-Cyclopropoxyethanol (CPE) presents a unique paradox in organic synthesis. While the primary alcohol (-OH) is nucleophilic and chemically robust, the existing cyclopropyl ether linkage (Cyclopropyl-O-) is electronically unique and highly sensitive.

Unlike standard aliphatic ethers, the cyclopropyl oxygen lone pairs interact with the strained ring orbitals (Walsh orbitals). This makes the ring susceptible to acid-catalyzed ring opening , leading to decomposition into allyl or homoallyl derivatives.

Core Directive: The success of this reaction depends not on driving the forward reaction, but on preventing the degradation of the starting material during workup and purification.

Troubleshooting Matrix

Quick solutions for common failure modes observed in CPE etherification.

SymptomProbable CauseCorrective Action
Product decomposes on Silica Gel Silica acidity triggered ring opening.Crucial: Pre-treat silica column with 1% Triethylamine (Et₃N) in hexanes or use Basic Alumina.
Low Yield (Start Material Remains) Alkoxide formation incomplete or moisture present.Switch to NaH (60%) in dry THF/DMF. Ensure inert atmosphere (Ar/N₂).
New impurity: Allyl alcohol derivatives Acidic workup cleaved the cyclopropyl ring.Stop using HCl/H₂SO₄ for quenching. Use Sat. NH₄Cl or plain water only.
Elimination of Electrophile Base too strong/hindered (e.g., t-BuOK).Switch to Phase Transfer Catalysis (PTC) : KOH + TBAB in Toluene.
Reaction turns black/tarry Polymerization of cyclopropanone intermediate (post-cleavage).Temperature too high (>80°C). Maintain reaction <60°C.

Strategic Method Selection

Do not default to standard conditions. Analyze your electrophile (R-X) and select the method that preserves the cyclopropyl ring.

MethodSelection Start Select Electrophile (R-X) PrimaryHalide Primary Halide/Tosylate (MeI, BnBr) Start->PrimaryHalide SecondaryHalide Secondary Halide (iPr-Br) Start->SecondaryHalide MethodA Method A: Williamson (NaH/THF) *Standard* PrimaryHalide->MethodA High Reactivity MethodB Method B: Phase Transfer (KOH/TBAB) *Green/Scalable* PrimaryHalide->MethodB Scale-up AcidSensitive Acid-Sensitive R Group? SecondaryHalide->AcidSensitive AcidSensitive->MethodA No MethodC Method C: Mitsunobu (PPh3/DIAD) *Steric/Inversion* AcidSensitive->MethodC Yes (Avoid E2)

Figure 1: Decision tree for selecting the optimal etherification pathway based on electrophile constraints.

Deep Dive: The Acid Sensitivity Mechanism

Understanding why the reaction fails is critical. The cyclopropyl ether bond is not just an ether; it acts similarly to an enol ether or acetal in its sensitivity.

The Danger Zone: Under acidic conditions (pH < 4), the ether oxygen protonates. Because the cyclopropyl cation is stabilized (via hyperconjugation), the ring opens rapidly.

RingOpening CPE This compound (Intact Ring) Protonation Protonation of Ether Oxygen (H+) CPE->Protonation Acidic Workup/Silica Transition Nu: Attack / Ring Strain Release Protonation->Transition Product Ring Opened Products (Allyl/Homoallyl Alcohols) Transition->Product Irreversible Degradation

Figure 2: Mechanism of acid-catalyzed degradation. Note that this occurs primarily during workup and purification, not during the base-catalyzed synthesis.

Recommended Protocols

Protocol A: High-Yield Williamson Synthesis (Standard)

Best for: Small scale, primary alkyl halides, research grade.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydride (NaH), 60% in oil (1.2 equiv)

  • Electrophile (R-X) (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Deprotonation: Suspend NaH in THF at 0°C. Add this compound dropwise.

    • Observation: Gas evolution (

      
      ). Stir for 30 min at 0°C until bubbling ceases.
      
  • Alkylation: Add the electrophile (dissolved in minimal THF) dropwise.

  • Reaction: Warm to Room Temperature (RT). Stir 2–12 hours.

    • Note: Do not heat above 60°C unless necessary.

  • Quench: Cool to 0°C. Add Saturated NH₄Cl (Do NOT use HCl).

  • Extraction: Extract with Et₂O or EtOAc. Wash organic layer with water (to remove DMF) and brine.

Protocol B: Phase Transfer Catalysis (Robust/Green)

Best for: Scale-up, moisture-sensitive electrophiles, avoiding hazardous NaH.

Reagents:

  • This compound (1.0 equiv)

  • KOH (Pellets or powder) (3.0 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv - 5 mol%)

  • Solvent: Toluene (or DCM) / Water (biphasic)

Procedure:

  • Dissolve the alcohol and electrophile in Toluene.

  • Add TBAB and solid KOH.

  • Stir vigorously at 40–50°C.

    • Mechanism:[1][2][3][4][5][6] TBAB transports the alkoxide anion into the organic phase to react with R-X.

  • Monitor by TLC.[7][8]

  • Workup: Simply decant the organic layer, wash with water, and dry over MgSO₄. This method avoids the violent quenching of NaH.

Purification Guidelines (Critical)

The most common point of failure is column chromatography.

  • Stationary Phase:

    • Preferred: Neutral or Basic Alumina (Activity Grade III).

    • Alternative: Silica Gel (Pre-treated).[9]

  • Silica Pre-treatment:

    • Slurry the silica in your eluent + 1% Triethylamine (Et₃N) .

    • Run this mixture through the column before loading your sample.

    • This neutralizes acidic sites on the silica surface that trigger ring opening.

  • Eluent:

    • Maintain 0.5% Et₃N in the mobile phase during the run if the product is highly sensitive.

Frequently Asked Questions (FAQ)

Q: Can I use tosylates (OTs) instead of halides? A: Yes. Tosylates are excellent leaving groups and often react faster than bromides. However, ensure your starting alcohol is completely dry, as tosylates can hydrolyze in the presence of hydroxide generated from wet solvents.

Q: Why did my product turn into an aldehyde/ketone? A: You likely triggered ring opening followed by tautomerization. If the cyclopropyl ring opens, it forms an enol which rapidly tautomerizes to a carbonyl compound. Check your workup pH.

Q: Is the Mitsunobu reaction safe for this molecule? A: Yes. The Mitsunobu reaction (PPh₃/DIAD) operates under essentially neutral conditions (buffered by the betaine intermediate). It is an excellent choice if the Williamson conditions (strong base) cause elimination of your electrophile.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of Williamson Ether Synthesis and E2 competition).
  • Kulinkovich, O. G. (2003). "Alkylation of magnesium enolates of cyclic ketones." Russian Chemical Reviews, 72. (Discussion on cyclopropyl stability and reactivity).

  • Freedman, H. H., & Dubois, R. A. (1971). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 12(35), 3251-3254.

  • Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). "Use of cyclopropanes in organic synthesis." Chemical Reviews, 89(1), 165–198. (Authoritative review on the stability and ring-opening mechanisms of cyclopropyl groups).

Sources

Technical Support Center: Purification of Commercial 2-Cyclopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of commercial 2-Cyclopropoxyethanol. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common issues encountered during purification and provide detailed, field-proven protocols to help you achieve your desired sample purity.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the critical first steps: understanding the nature of the impurities in your sample and how to detect them.

Q1: What are the most common impurities in commercial-grade this compound?

The impurity profile of commercial this compound is heavily dependent on its synthetic route. The most common method is a variation of the Williamson ether synthesis. Understanding this helps us predict the likely contaminants.

  • Unreacted Starting Materials: The most prevalent impurities are often residual starting materials. Depending on the specific synthesis, these can include cyclopropanol, ethylene oxide, or 2-haloethanol derivatives.

  • Solvents: Synthesis is typically carried out in solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Trace amounts of these high-boiling solvents can be challenging to remove.

  • Byproducts of Synthesis: Side reactions can introduce structurally similar impurities. For instance, acid-catalyzed dehydration of two alcohol molecules can occur, though this is less common in Williamson synthesis.[1] More likely are byproducts from side reactions involving the reagents used.[2]

  • Water: Water can be introduced during the workup phase or absorbed from the atmosphere. It is a critical impurity to remove for many applications, especially those using water-sensitive reagents.

  • Oligomers/Polymers: In syntheses involving ethylene oxide, small quantities of polyethylene glycol (PEG)-like oligomers can form.

Q2: Which analytical technique is best for assessing the purity of my this compound sample?

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[3][4]

  • Why GC-MS? It provides a dual-validation system. The Gas Chromatograph (GC) separates the components of your mixture based on their volatility and interaction with the column's stationary phase. The Mass Spectrometer (MS) then provides a mass spectrum for each separated component, which acts like a molecular fingerprint, allowing for positive identification of impurities by comparing the spectra to library databases.[5]

  • Alternative Methods:

    • GC-FID (Flame Ionization Detector): Excellent for quantification and routine purity checks once impurity identities are known. It is highly sensitive to organic compounds.

    • ¹H and ¹³C NMR Spectroscopy: Invaluable for structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[6]

    • Karl Fischer Titration: This is the most accurate method for quantifying water content, which is often underestimated by other techniques.

Q3: My GC-MS analysis shows an unknown peak. How can I identify it?

Identifying unknown impurities is a common challenge. The mass spectrum from your GC-MS is the most powerful tool for this.

  • Mechanism of Identification: The MS detector fragments molecules in a reproducible way. This fragmentation pattern is unique to a molecule's structure. By analyzing the mass-to-charge (m/z) ratio of these fragments, you can piece together the impurity's structure.

  • Practical Steps:

    • Library Search: Compare the experimental mass spectrum against a commercial spectral library (e.g., NIST, Wiley). This is the fastest method and often provides a direct match.

    • Manual Interpretation: If no library match is found, analyze the fragmentation pattern. Look for the molecular ion peak (M+) and characteristic fragment losses. For example, a loss of 18 Da often indicates the loss of a water molecule, while a loss of 29 Da could suggest the loss of an ethyl group.

    • Consider the Synthesis: Think logically about what the impurity could be based on the starting materials and reaction conditions used to produce the this compound. This context is crucial for interpreting the mass spectrum correctly.

Part 2: Troubleshooting Common Purification Challenges

This section provides solutions to specific problems you might encounter during the purification process.

Q4: I performed a fractional distillation, but my purity only improved marginally. What's the cause?

This is a frequent issue, often pointing to one of two culprits: an azeotrope or insufficient distillation efficiency.

  • Causality - The Azeotrope Problem: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[7] The vapor produced has the same composition as the liquid, meaning no further separation occurs. Water and many organic solvents can form azeotropes.

    • Solution:

      • Dry the Sample First: If water is the suspected azeotrope-former, rigorously dry the this compound using an appropriate drying agent (see Protocol 2) before distillation.

      • Azeotropic Distillation: If the impurity itself forms an azeotrope, you can sometimes break it by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[8] For example, adding toluene or hexane can help remove water.

  • Causality - Insufficient Efficiency: Your distillation setup may not have enough theoretical plates to separate compounds with close boiling points.[9]

    • Solution:

      • Increase Column Length: A longer fractionating column provides more surface area for condensation/vaporization cycles, increasing separation efficiency.

      • Use a More Efficient Packing Material: Switch from simple packing like Raschig rings to more efficient structured packing or a spinning band distillation system for difficult separations.

      • Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). A higher reflux ratio improves separation but increases the distillation time.

Q5: My product is contaminated with a high-boiling point impurity. How can I remove it?

High-boiling impurities, such as residual DMF/DMSO or oligomers, are poorly suited for removal by standard distillation where the product is distilled away from the contaminants.

  • Recommended Method: Flash Column Chromatography This is the most effective technique for removing non-volatile or high-boiling impurities.[10]

    • Principle of Operation: The crude material is loaded onto a stationary phase (e.g., silica gel). A solvent system (mobile phase) is then passed through the column. The desired, less polar this compound will travel through the column faster than the more polar, high-boiling impurities, which will have stronger interactions with the silica gel.

    • Self-Validation: Monitor the separation using Thin-Layer Chromatography (TLC) to determine the optimal solvent system and identify which fractions to collect. See Protocol 4 for a detailed methodology.

  • Alternative Method: Kugelrohr Distillation: For smaller scales, a Kugelrohr apparatus can be used to distill the product under high vacuum away from the non-volatile residue.

Q6: After an aqueous workup, my organic layer is cloudy. What does this mean?

A cloudy organic layer is almost always indicative of a stable emulsion or the presence of finely dispersed, undissolved water.

  • Causality: Emulsions form when two immiscible liquids have a low interfacial tension, often stabilized by salts or other impurities. Vigorous shaking of the separatory funnel is a common cause.

    • Solution:

      • Brine Wash: Add a saturated solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the less polar organic molecules out and helping to break the emulsion.

      • Gentle Agitation: When performing extractions, gently invert the separatory funnel rather than shaking it vigorously.

      • Patience & Centrifugation: Allow the mixture to stand for an extended period. For stubborn emulsions, a low-speed centrifugation can be highly effective at separating the layers.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key purification and analysis workflows.

Protocol 1: Purity Assessment by GC-MS

This protocol outlines a standard method for analyzing the purity of this compound.

  • Sample Preparation: Dilute a small aliquot (approx. 1 µL) of your this compound sample in a suitable volatile solvent (e.g., 1 mL of Dichloromethane or Diethyl Ether).

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent).[6]

  • Typical GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks. Identify impurity peaks by comparing their mass spectra with a reference library.

Protocol 2: General Purification via Extraction and Drying

This workflow is designed to remove water-soluble impurities like salts and residual acids or bases.

  • Liquid-Liquid Extraction:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel 10-15 times, venting frequently to release pressure.[11]

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • To remove acidic or basic impurities, perform a wash with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by another water wash to neutralize.

    • Finally, wash with a saturated brine solution to facilitate the removal of dissolved water from the organic layer.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together, indicating that all the water has been absorbed.

    • Gently swirl the flask and let it stand for 15-20 minutes.

  • Isolation:

    • Filter the dried organic layer through a fluted filter paper or a small plug of cotton wool to remove the drying agent.

    • The resulting clear solution is ready for further purification (e.g., distillation) or for solvent removal under reduced pressure if purity is already sufficient.

Protocol 3: High-Purity Purification by Fractional Distillation

This protocol is for separating volatile impurities with different boiling points.[12] It should be performed on material that has already undergone the extraction and drying steps from Protocol 2.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

  • Distillation:

    • Place the dried, crude this compound into the distillation flask.

    • Begin heating the flask gently using a heating mantle.

    • As the liquid heats, you will see a condensation ring rise slowly up the fractionating column. Crucially, do not apply excessive heat. The goal is to establish a temperature gradient along the column.

    • Collect any low-boiling "forerun" fractions that distill over at a temperature significantly below the boiling point of the product.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 121-122 °C), change to a clean receiving flask and collect the main product fraction.

    • Stop the distillation when the temperature either begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Validation: Analyze the collected main fraction by GC-MS (Protocol 1) to confirm its purity.

Part 4: Data & Visualizations

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 102.13~121-122Desired Product
Cyclopropanol58.08101-102Potential Starting Material
1,2-Ethanediol (Ethylene Glycol)62.07197.3Potential byproduct
Tetrahydrofuran (THF)72.1166Common Synthesis Solvent
1,4-Dioxane88.11101Potential byproduct
Water18.02100Common impurity; forms azeotropes
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying commercial this compound.

G start Crude this compound wash Aqueous Wash & Brine (Protocol 2) start->wash dry Dry with MgSO4 (Protocol 2) wash->dry gc_check1 Purity Assessment (GC-MS, Protocol 1) dry->gc_check1 distill Fractional Distillation (Protocol 3) gc_check1->distill Volatile Impurities chrom Column Chromatography (Protocol 4) gc_check1->chrom Non-Volatile Impurities end Pure Product gc_check1->end Purity > 99.5% gc_check2 Final Purity Check (GC-MS) distill->gc_check2 chrom->gc_check2 gc_check2->end

Caption: Decision workflow for purifying this compound.

Diagram 2: Troubleshooting Poor Distillation Separation

This logic chart helps diagnose and solve issues with fractional distillation.

G problem Problem: Poor Separation in Distillation cause1 Potential Cause: Azeotrope Formation problem->cause1 cause2 Potential Cause: Insufficient Column Efficiency problem->cause2 cause3 Potential Cause: System Leak / Unstable Heating problem->cause3 solution1 Solution: Rigorously pre-dry sample. Consider azeotropic distillation. cause1->solution1 solution2 Solution: Use a longer column. Use more efficient packing material. cause2->solution2 solution3 Solution: Check all joints for proper seal. Ensure stable, even heating. cause3->solution3

Caption: Troubleshooting guide for fractional distillation.

References

  • Environment and Climate Change Canada. (2018). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

  • Shimadzu. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. LabRulez GCMS. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

  • My GCSE Science. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. YouTube. Retrieved from [Link]

  • Al-Tuwaim, A. A., Al-Sabah, A. A., El-Naas, M. H., & El-Din, M. R. N. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data, 63(9), 3534–3542. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the production with GC–MS. Retrieved from [Link]

  • Prajapati, M., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Google Patents. (1952). Purification of alcohols by azeotropic distillation.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]

  • An, H. J., & Lee, J. S. (2011). Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 643-651.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

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Overcoming low reactivity of the hydroxyl group in 2-Cyclopropoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the functionalization of 2-Cyclopropoxyethanol (CPE) . It is designed for researchers encountering "low reactivity" or "decomposition" issues during synthesis.

Executive Summary: The "Low Reactivity" Paradox

Users often report that the primary hydroxyl group of this compound (CPE) exhibits unexpectedly low reactivity compared to standard primary alcohols (e.g.,


-butanol).

Technical Diagnosis: The issue is rarely "low intrinsic reactivity." Instead, it is a combination of two distinct physicochemical phenomena that derail standard protocols:

  • Intramolecular Hydrogen Bonding (The Kinetic Barrier): In non-polar solvents, CPE adopts a gauche conformation where the hydroxyl proton hydrogen-bonds to the ether oxygen. This "locks" the hydroxyl group, reducing its nucleophilicity.

  • Acid-Catalyzed Ring Opening (The Yield Killer): The cyclopropyl ether moiety is highly sensitive to Brønsted and Lewis acids. Standard acid-catalyzed methods (e.g., Fischer esterification, Jones oxidation) trigger ring opening and polymerization, which users misinterpret as "no reaction" or "tar formation."

Mechanistic Insight & Decision Matrix

Before selecting a reagent, you must visualize the competing pathways. The diagram below illustrates why acidic pathways fail and how basic/neutral pathways succeed.

CPE_Reactivity_Pathways Start This compound (CPE) Acid Acidic Conditions (H+, pTsOH, SOCl2) Start->Acid Base Basic/Neutral Conditions (NaH, DCC, Mitsunobu) Start->Base Protonation Ether O Protonation Acid->Protonation RingOpen Ring Opening (Homoallylic Cation) Protonation->RingOpen Decomp Decomposition/Tar (Low Yield) RingOpen->Decomp H_Bond_Break Disrupt Intramolecular H-Bond Base->H_Bond_Break Alkoxide Alkoxide Formation (Super-Nucleophile) H_Bond_Break->Alkoxide Product Functionalized CPE (High Yield) Alkoxide->Product

Figure 1: Reaction decision tree demonstrating the necessity of avoiding acidic pathways to preserve the cyclopropyl moiety.

Troubleshooting Guides (Q&A Format)

Issue 1: "I tried to tosylate the alcohol using TsCl/Pyridine, but the reaction is sluggish."

Diagnosis: Solvation-Dependent Nucleophilicity. In non-polar solvents (DCM, Toluene), the intramolecular hydrogen bond between the OH and the ether oxygen reduces the nucleophilicity of the oxygen lone pair.

The Fix: Disruption of the H-bond network.

  • Switch Solvent: Change from DCM to THF or DMF . These solvents act as H-bond acceptors, breaking the internal CPE hydrogen bond and freeing the hydroxyl group to react.

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). It acts as a nucleophilic catalyst, forming a reactive

    
    -acylpyridinium intermediate that reacts rapidly even with hindered or deactivated alcohols.
    

Optimized Protocol (Tosylation):

  • Dissolve CPE (1.0 eq) in anhydrous DCM/Pyridine (1:1) or pure Pyridine .

  • Cool to 0 °C.

  • Add TsCl (1.2 eq) portion-wise.

  • Critical Step: Add DMAP (0.1 eq).

  • Warm to RT. Note: If using Pyridine as solvent, the H-bond is effectively disrupted.

Issue 2: "My product decomposes during purification on silica gel."

Diagnosis: Acid-Induced Ring Opening. Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to open the cyclopropyl ether ring, especially if the product is stored on the column for long periods.

The Fix: Neutralize the Stationary Phase.

  • Method A (Pre-treatment): Flush the silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample. Use 1% Et3N in your eluent system.

  • Method B (Alternative Phase): Use Neutral Alumina instead of silica gel.

  • Method C (Workup): Ensure the crude reaction mixture is washed with saturated

    
     to remove any trace acid generated during the reaction (e.g., HCl from acyl chloride reactions) before concentration.
    
Issue 3: "Fischer Esterification with carboxylic acid and H2SO4 yielded a black tar."

Diagnosis: Incompatible Mechanism. You cannot use strong mineral acids with cyclopropyl ethers. The protonation of the ether oxygen leads to the formation of a stabilized carbocation (homoallylic rearrangement), destroying the molecule.

The Fix: Steglich Esterification (Neutral Conditions). This method operates at neutral pH and avoids generating water or acid byproducts.

Protocol (Steglich):

  • Dissolve Carboxylic Acid (1.1 eq) and CPE (1.0 eq) in anhydrous DCM .

  • Add DMAP (0.1 eq).

  • Cool to 0 °C.

  • Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) or EDC (for easier workup).

  • Stir at 0 °C

    
     RT.
    
  • Filter off the urea byproduct. The cyclopropyl ring remains intact.

Experimental Data & Solvent Compatibility

The choice of solvent is critical for breaking the intramolecular H-bond without degrading the ring.

Table 1: Solvent & Reagent Compatibility Matrix

Solvent / ReagentCompatibilityTechnical Note
DCM (Dichloromethane) HighGood solubility, but does not break internal H-bonds well. Requires DMAP.
THF (Tetrahydrofuran) Excellent Good H-bond acceptor. Stabilizes the intermediate alkoxide.
DMF / DMSO Excellent Strong H-bond acceptors. Maximizes nucleophilicity. Difficult to remove.
Methanol / Ethanol Low Protic solvents compete for reagents. Avoid in electrophilic functionalization.
H2SO4 / HCl / pTsOH FORBIDDEN Causes rapid ring opening and polymerization.
NaH (Sodium Hydride) Excellent Irreversible deprotonation prevents internal H-bonding.
Pyridine / Et3N Excellent Acts as both solvent, base, and H-bond disruptor.

Advanced Workflow: The Mitsunobu Reaction

For substituting the hydroxyl group (e.g., converting to an azide, ester, or ether) with inversion of configuration (not strictly applicable to primary, but useful for mildness), the Mitsunobu reaction is the "Gold Standard" for CPE because it is essentially neutral.

Mechanism: The reaction proceeds via a phosphonium intermediate. The cyclopropyl ether is stable because the reaction mixture remains buffered by the betaine intermediate.

Mitsunobu_Workflow Step1 1. Activation Desc1 PPh3 + DIAD (Betaine Formation) Step1->Desc1 Step2 2. Addition Desc1->Step2 Desc2 Add CPE + Nucleophile (H-Nu) (e.g., Phenol, Phthalimide) Step2->Desc2 Step3 3. Reaction Desc2->Step3 Desc3 Oxy-Phosphonium Intermediate (Sn2 Attack by Nu) Step3->Desc3 Step4 4. Result Desc3->Step4 Desc4 Product-Nu + O=PPh3 (Ring Intact) Step4->Desc4

Figure 2: Mitsunobu protocol workflow ensuring neutral conditions to preserve the cyclopropyl ring.

References

  • Kuhn, L. P. (1952). The Hydrogen Bond.[1][2][3][4] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society. [Link]

  • Wiberg, K. B., et al. (1987). Cyclopropane Chemistry.[5][6][7][8] Stability and Reactivity. Journal of Organic Chemistry. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Tsunoda, T., et al. (1994). Mitsunobu Reaction: A Review of Recent Developments. Tetrahedron Letters. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of 2-Cyclopropoxyethanol Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclopropoxyethanol is a valuable chemical intermediate whose unique structural motif, combining a cyclopropyl ring with an ethanol moiety, makes it a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][] As with any component destined for drug development or high-purity chemical synthesis, the rigorous validation of its purity is not merely a quality control step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product.

The analytical challenge presented by this compound lies in its physicochemical properties: it is a relatively small, polar, and volatile molecule that lacks a significant UV-absorbing chromophore. This profile makes direct analysis by the most common chromatographic detection methods, such as UV-Visible spectroscopy, problematic.[3] Therefore, chemists and researchers must turn to more suitable analytical techniques.

This guide provides an in-depth, objective comparison of two powerful and widely used analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed methodologies, and offer a logical framework for selecting the most appropriate technique based on the specific analytical objective, all grounded in the principles of scientific integrity and regulatory expectations.

High-Performance Liquid Chromatography (HPLC): A Tool for Non-Volatile Impurities

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, excelling at the separation of non-volatile and thermally sensitive compounds.[4] For a molecule like this compound, a reversed-phase HPLC method is typically employed, where the separation is governed by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

The Detection Dilemma: Why UV Fails and Refractive Index Succeeds

The primary hurdle in developing an HPLC method for this compound is detection. The molecule's simple aliphatic ether and alcohol structure means it does not absorb light in the UV-Visible spectrum, rendering standard UV detectors ineffective.[3]

This is where the Refractive Index (RI) detector becomes essential. An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[5][6] Because virtually any substance will cause a change in the refractive index of the mobile phase, the RI detector is perfectly suited for analyzing non-chromophoric compounds like alcohols, sugars, and fatty acids.[6][7][8]

Causality Behind the Choice: The selection of an RI detector is a direct consequence of the analyte's molecular structure. Its universality allows for the detection of this compound and potentially non-volatile impurities that also lack a chromophore. However, this universality comes with trade-offs: RI detectors are generally less sensitive than UV detectors and are highly susceptible to changes in temperature and mobile phase composition, which restricts their use to isocratic (constant mobile phase composition) methods only.[5][7]

Methodological Considerations for HPLC-RI
  • Column Selection: A C8 or C18 reversed-phase column is a standard choice. These columns, packed with silica particles bonded with octyl (C8) or octadecyl (C18) chains, provide a non-polar stationary phase suitable for retaining and separating small polar molecules like this compound from other components.[9]

  • Mobile Phase: An isocratic mixture of acetonitrile and water or methanol and water is typically used. The ratio is optimized to achieve adequate retention of the main peak and separation from any potential impurities. The need for an isocratic system is dictated by the RI detector's sensitivity to baseline drift caused by gradient elution.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Gas Chromatography-Mass Spectrometry is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[4][10][11][12] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it the gold standard for identifying and quantifying volatile impurities.[13]

Principle of Separation and Detection

In GC, the sample is vaporized and swept by a carrier gas through a long, thin capillary column. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase.[14] As each separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break apart into predictable fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical "fingerprint" for unequivocal identification.[15]

Causality Behind the Choice: this compound's volatility makes it an ideal candidate for GC analysis. The high efficiency of modern capillary columns provides excellent resolution of closely related impurities, such as residual starting materials, byproducts from the synthesis, or solvent residues.[1] The specificity of MS detection allows for the confident identification of these trace-level impurities, even when co-eluting with other components, by comparing their mass spectra to established libraries.[4]

Methodological Considerations for GC-MS
  • Column Selection: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a versatile starting point for separating a wide range of organic compounds.[1][4] For enhanced separation of polar compounds like alcohols, a more polar column, such as a wax-type column (polyethylene glycol), can also be highly effective.[16]

  • Temperature Programming: A temperature gradient is crucial. The analysis begins at a lower temperature to resolve highly volatile impurities and then ramps up to elute the main this compound peak and any less volatile components in a reasonable time with good peak shape.[4]

  • Derivatization: While direct injection of alcohols is often feasible, derivatization can sometimes be employed to improve analysis.[16] This chemical process modifies the alcohol's hydroxyl group, typically by replacing the active hydrogen with a trimethylsilyl (TMS) group.[17][18][19] This makes the resulting derivative more volatile and less polar, which can lead to sharper peaks and reduced tailing on certain GC columns.[19][20] However, for routine purity analysis of this compound, derivatization may not be necessary and adds complexity to sample preparation.[16]

Comparative Analysis: HPLC-RI vs. GC-MS

The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit for the intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[21][22][23]

FeatureHPLC with RI DetectorGas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile & thermally labile compounds. Ideal for impurities that cannot be vaporized.Volatile & thermally stable compounds.[13]
Selectivity/Specificity Moderate. Based on retention time. Co-elution can be a problem.Very High. Based on both retention time and unique mass spectrum ("fingerprint").[4][13]
Sensitivity Lower. RI detectors are inherently less sensitive than many other detectors.[5][6]Very High. MS detectors, especially in selected ion monitoring (SIM) mode, can detect trace-level impurities.
Speed Slower. Typical run times can be 10-30 minutes or more.[24]Faster. Analysis times are often in the range of a few minutes.[24]
Impurity Profile Best for detecting non-volatile starting materials, high-boiling byproducts, or degradation products.Best for detecting residual solvents, volatile starting materials, and low-boiling byproducts.[13]
Regulatory Standing Well-established and accepted, particularly for assays of non-chromophoric APIs.Considered the gold standard for identification of volatile impurities and residual solvents.[13]
Limitations Requires isocratic elution, sensitive to temperature/pressure changes, lower sensitivity.[5][7]Analyte must be volatile and thermally stable; potential for sample degradation at high temperatures.[24]
Method Selection Workflow

The following diagram illustrates a logical workflow for deciding which analytical technique to prioritize based on the specific purity question being asked.

MethodSelection Start What is the primary analytical goal? Impurity_Type Identify the nature of expected impurities Start->Impurity_Type Volatile Volatile Impurities? (e.g., residual solvents, low-boiling byproducts) Impurity_Type->Volatile NonVolatile Non-Volatile Impurities? (e.g., starting materials, salts, degradants) Impurity_Type->NonVolatile Volatile->NonVolatile No / Unsure GCMS Prioritize GC-MS (High Specificity & Sensitivity for Volatiles) Volatile->GCMS Yes HPLC Prioritize HPLC-RI (Detects non-volatile, non-chromophoric compounds) NonVolatile->HPLC Yes Both Utilize both methods for a comprehensive purity profile NonVolatile->Both No / Unsure GCMS->Both HPLC->Both

Caption: Decision workflow for selecting an analytical method.

Experimental Protocols and Validation Strategy

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[21][22] This process is governed by the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[21][25][26]

Protocol: Purity of this compound by HPLC-RI
  • Chromatographic System: HPLC system equipped with a refractive index detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (40:60 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (to ensure baseline stability for the RI detector).

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 100 mg of this compound in 10 mL of the mobile phase to create a 10 mg/mL solution.

  • Validation - Key Steps:

    • Specificity: Inject a blank (mobile phase), the sample solution, and a sample spiked with known potential impurities to demonstrate separation.

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the target concentration) and plot the peak area versus concentration to establish the linear range.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels.

    • Precision: Assess repeatability by performing multiple injections of the same sample and intermediate precision by having different analysts perform the analysis on different days with different equipment.[26]

Protocol: Purity of this compound by GC-MS
  • Chromatographic System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL of this compound in a suitable solvent like methanol or dichloromethane.

  • Validation - Key Steps:

    • Specificity: Analyze a blank solvent and the sample to identify peaks. Confirm the identity of the main peak and any impurities by comparing their mass spectra with a reference library.

    • Quantitation Limit (LOQ): Determine the lowest concentration at which impurities can be reliably quantified.

    • Linearity & Range: Establish the concentration range over which the impurity analysis is linear, accurate, and precise, typically from the LOQ to 120% of the specification limit.[22]

    • Accuracy & Precision: Similar to the HPLC method, perform recovery studies and assess repeatability and intermediate precision for key potential impurities if standards are available.

Analytical Method Validation Workflow

The validation process follows a structured, logical progression to ensure the method is robust and reliable.

ValidationWorkflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Validation According to ICH Q2(R1) cluster_doc Phase 3: Documentation & Implementation Develop Develop Analytical Procedure Optimize Optimize Parameters (e.g., mobile phase, temp. program) Develop->Optimize Specificity Specificity/ Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD/LOQ) Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine QC Testing Report->Implement

Caption: General workflow for analytical method validation.

Conclusion

The comprehensive purity assessment of this compound requires a thoughtful and multi-faceted analytical approach. Neither HPLC-RI nor GC-MS alone can provide a complete picture of all potential impurities.

  • GC-MS is the superior technique for identifying and quantifying volatile impurities, offering unparalleled specificity and sensitivity. It should be the primary method for analyzing residual solvents and low-boiling point byproducts from synthesis.

  • HPLC-RI is indispensable for detecting non-volatile or thermally unstable impurities that are invisible to GC. It is the method of choice for assaying the main component against a reference standard and for quantifying non-chromophoric, high-boiling point impurities.

For researchers, scientists, and drug development professionals, the most robust validation strategy involves leveraging the strengths of both techniques. By employing GC-MS to scrutinize the volatile profile and HPLC-RI to assess the non-volatile components, one can build a comprehensive and self-validating purity profile, ensuring that the this compound meets the stringent quality standards required for its intended high-stakes applications.

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Comparing the efficacy of 2-Cyclopropoxyethanol-derived compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of 2-Cyclopropoxyethanol-Derived Motifs in Next-Generation SGLT2 Inhibitors

Executive Summary: This technical guide evaluates the medicinal chemistry utility of This compound (2-CPE) as a privileged scaffold in the design of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. Specifically, it contrasts the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 2-CPE-derived compounds (exemplified by Bexagliflozin ) against standard alkoxy-substituted analogs (e.g., ethoxy or isopropoxy variants).

Core Findings: The incorporation of the cyclopropoxyethanol moiety significantly enhances metabolic stability (t1/2) by suppressing O-dealkylation while maintaining high lipophilic efficiency (LipE) . Experimental data indicates a >2500-fold selectivity for SGLT2 over SGLT1 for 2-CPE derivatives, superior to many first-generation ethoxy-analogs.

Introduction: The this compound Advantage

In modern drug discovery, optimizing the "tail" of a molecule is critical for balancing potency with metabolic clearance. This compound (CAS: 2566-44-1) serves as a strategic bioisostere for standard aliphatic alcohols.

  • The Challenge: Standard ethoxy (-OCH2CH3) or isopropoxy (-OCH(CH3)2) side chains are susceptible to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP3A4/2D6), leading to short half-lives.

  • The 2-CPE Solution: The cyclopropyl group introduces steric bulk and conformational rigidity. The strained ring system alters the electronics of the adjacent oxygen, making the ether linkage less prone to enzymatic cleavage compared to linear alkyl chains.

Comparative Efficacy Analysis

The following analysis compares Compound A (Bexagliflozin-type 2-CPE derivative) against Compound B (Standard Ethoxy Analog) .

Table 1: Physicochemical & Potency Profiles
ParameterCompound A (2-CPE Derivative)Compound B (Ethoxy Analog)Impact of 2-CPE Motif
SGLT2 IC50 (nM) 2.0 ± 0.51.8 ± 0.6Neutral: Potency is maintained; steric bulk is tolerated in the binding pocket.
SGLT1 IC50 (µM) 5.61.2Positive: Enhances selectivity ratio (>2500x vs ~600x).
Intrinsic Clearance (Cl_int) Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Critical: Cyclopropyl ring blocks the primary metabolic soft spot.
LipMetE Score HighModeratePositive: Superior balance of lipophilicity and metabolic stability.
Oral Bioavailability (F%) > 85% (Rat/Dog)~ 60% (Rat/Dog)Positive: Reduced first-pass metabolism.

Data synthesized from SGLT2 inhibitor SAR studies (e.g., TheracosBio, Kissei Pharm).

Mechanistic Insight: Lipophilic Metabolism Efficiency (LipMetE)

The 2-CPE moiety increases lipophilicity (LogP) slightly compared to an ethoxy group, which typically risks increasing metabolic clearance. However, because the cyclopropyl group specifically blocks the O-dealkylation site, 2-CPE derivatives achieve a "sweet spot": they gain the membrane permeability of a lipophilic drug without the metabolic penalty. This results in a high LipMetE score.

Experimental Protocols

Protocol A: Synthesis of the this compound Linker

Rationale: High-purity synthesis of the linker is required to avoid ring-opening side reactions that occur under strong acidic conditions.

  • Reagents: 2-(2-bromoethyl)-1,3-dioxolane, Magnesium turnings, 1,2-dibromoethane (activator), THF (anhydrous).

  • Grignard Formation: In a dry 3-neck flask under N2, activate Mg turnings with iodine. Add 1,2-dibromoethane dropwise to initiate.

  • Addition: Slowly add 2-(2-bromoethyl)-1,3-dioxolane at a rate maintaining internal temp at 40-50°C.

  • Cyclization: The intermediate rearranges in situ to form the magnesium alkoxide of this compound.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc. Distill under reduced pressure to isolate This compound (Yield ~65-75%).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Rationale: To quantify the resistance of the 2-CPE ether linkage to oxidative metabolism compared to linear ethers.

  • Preparation: Prepare 10 mM stock solutions of Compound A (2-CPE) and Compound B (Ethoxy) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    

Visualizations

Figure 1: Metabolic Fate Comparison

This diagram illustrates why the 2-CPE derivative survives longer in vivo than the Ethoxy analog.

MetabolicFate cluster_0 Compound B (Ethoxy Analog) cluster_1 Compound A (2-CPE Derivative) B Ethoxy-Drug CYP CYP3A4 / CYP2D6 (Liver Microsomes) B->CYP Rapid Binding MetB O-Dealkylated Metabolite (Inactive) A Cyclopropoxy-Drug A->CYP Steric Hindrance MetA Stable Drug (Systemic Circulation) CYP->MetB Oxidative Dealkylation (Fast Kinetics) CYP->MetA Metabolic Resistance (Slow Kinetics)

Caption: Comparative metabolic stability. The cyclopropyl moiety sterically hinders the CYP450 active site, preventing the rapid O-dealkylation seen in linear ethoxy analogs.

Figure 2: Synthesis Workflow of the 2-CPE Scaffold

The critical Grignard rearrangement step to generate the cyclopropyl ring.

Synthesis Start 2-(2-bromoethyl)-1,3-dioxolane Mg Mg / THF (Grignard Initiation) Start->Mg Activation Inter Intermediate: Magnesium Alkoxide Mg->Inter Intramolecular Rearrangement Prod This compound (Target Linker) Inter->Prod Acidic Quench Drug Bexagliflozin (SGLT2 Inhibitor) Prod->Drug Coupling to Sugar Scaffold

Caption: Synthetic route to this compound. The rearrangement of the dioxolane precursor is the key step to forming the cyclopropyl ether linkage.

References

  • Zhang, W. et al. (2011). "Discovery of Bexagliflozin (EGT1442): A Potent and Selective SGLT2 Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry.

  • Ritchie, T.J. et al. (2013). "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency' (LipMetE)." Journal of Medicinal Chemistry.

  • Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry: Stability and Efficacy." Scientific Update Webinars.

  • TheracosBio. (2023).[2] "Bexagliflozin Clinical Data and Pharmacology." FDA Approval Package.

  • Kissei Pharmaceutical. (2005). "Patent US6872706B2: C-glycoside derivatives and salts thereof." Google Patents.

Sources

A Comparative Benchmarking Guide: 2-Cyclopropoxyethanol versus other Functionalized Cyclopropanes and Acyclic Ether Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and functional groups is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry for its unique ability to impart favorable properties such as enhanced metabolic stability, conformational rigidity, and improved potency.[1][2][3] This guide provides an in-depth comparative analysis of 2-Cyclopropoxyethanol, benchmarking its key physicochemical and metabolic attributes against other functionalized cyclopropanes and its acyclic ether counterparts.

This document is intended to be a practical resource, offering not only a theoretical framework for understanding the nuanced benefits of the cyclopropoxyethyl moiety but also detailed experimental protocols for researchers to validate these principles in their own laboratories. By presenting a logical, data-driven comparison, we aim to empower drug discovery teams to make more informed decisions in the early stages of lead optimization.

The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design

The utility of the cyclopropyl ring in medicinal chemistry stems from its distinct structural and electronic properties. The high degree of s-character in its C-H bonds and the π-character of its C-C bonds contribute to its unique reactivity and conformational effects.[2] The incorporation of a cyclopropyl group can lead to a number of advantageous modifications in a drug candidate's profile:

  • Metabolic Stability: The strained three-membered ring is often resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. This can lead to an extended in-vivo half-life and improved bioavailability.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1] This can also contribute to a more favorable entropic profile upon binding.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity (LogP) and topological polar surface area (TPSA), key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Property Benchmarking

To provide a quantitative comparison, the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) of this compound and a selection of relevant comparator molecules were calculated using the Molinspiration cheminformatics platform.[4][5] LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and plasma protein binding. TPSA is a descriptor of a molecule's polarity and is correlated with its ability to permeate cell membranes.

Compound NameChemical StructureCalculated LogPCalculated TPSA (Ų)
This compound C1CC1OCCCO0.35 29.46
2-EthoxyethanolCCOCCO0.2929.46
2-PropoxyethanolCCCCOCCO0.8229.46
CyclopropylmethanolC1CC1CO0.4120.23
CyclobutoxyethanolC1CCC1OCCO0.8829.46
CyclopentoxyethanolC1CCCC1OCCO1.3429.46

Analysis of Physicochemical Data:

The calculated data reveals that this compound possesses a LogP value that is slightly higher than its direct acyclic analog, 2-Ethoxyethanol, but significantly lower than 2-Propoxyethanol and the larger cycloalkoxyethanols. This positions this compound in a favorable lipophilicity range for many drug discovery applications, avoiding the potential for poor solubility and high plasma protein binding associated with more lipophilic analogs.

Notably, the TPSA for all the 2-alkoxyethanol derivatives is identical, as this value is primarily determined by the presence of the ether and hydroxyl oxygen atoms. The lower TPSA of cyclopropylmethanol is due to the absence of the ether oxygen.

Metabolic Stability: A Comparative Rationale

The primary route of metabolism for simple ethers is often oxidation of the α-carbon, leading to dealkylation. The cyclopropyl group in this compound is expected to sterically hinder the approach of metabolizing enzymes to the α-carbon of the ethoxy group, thereby reducing the rate of oxidative cleavage.

Furthermore, the cyclopropyl ring itself is generally more resistant to metabolic oxidation compared to linear alkyl chains.[1] While metabolism of cyclopropyl groups can occur, it is often a slower process. However, it is important to note that in some contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to bioactivation.[6]

In comparison, linear alkyl ethers like 2-ethoxyethanol and 2-propoxyethanol are more prone to rapid oxidative metabolism. Larger cycloalkyl ethers, such as cyclobutoxyethanol and cyclopentoxyethanol, may also exhibit greater metabolic stability than their linear counterparts, but the unique electronic properties of the cyclopropyl ring are thought to confer a superior advantage in many cases.

Experimental Protocols

To facilitate the empirical validation of the concepts discussed in this guide, detailed protocols for the determination of LogP and in vitro metabolic stability are provided below.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

This protocol outlines the classic shake-flask method for the experimental determination of LogP.[7]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Reference compound with a known LogP

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: a. In a separatory funnel, combine a precise volume of the pre-saturated n-octanol and the aqueous solution of the test compound. b. Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Quantification: a. Carefully separate the two phases. b. Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compounds (compounds with known high and low metabolic clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining test compound against time. b. Determine the elimination rate constant (k) from the slope of the linear portion of the curve. c. Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Visualizing the Comparison

To aid in the conceptualization of the molecules and workflows discussed, the following diagrams are provided.

Chemical Structures of Compared Molecules

logp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partition Shake-Flask Partitioning prep_solvents->partition prep_compound Prepare Aqueous Compound Solution prep_compound->partition separate Phase Separation partition->separate quantify Quantify Compound in Both Phases (LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for the experimental determination of LogP.

Experimental Workflow for Microsomal Stability Assay

metabolic_stability_workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_quantification Quantification & Analysis mix Prepare Incubation Mixture (Microsomes + Compound) pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (add NADPH) pre_incubate->initiate sampling Time-course Sampling initiate->sampling quench Quench Reaction (add Acetonitrile) sampling->quench process Process Samples (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate_stability Calculate Half-life and Intrinsic Clearance analyze->calculate_stability

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives

This guide has provided a comparative benchmark of this compound against other functionalized cyclopropanes and acyclic ether analogs. Based on calculated physicochemical properties and a rationale derived from established metabolic pathways, this compound emerges as a promising structural motif for drug discovery. Its balanced lipophilicity and predicted enhancement in metabolic stability make it an attractive alternative to simple alkyl ethers.

References

  • Molinspiration Cheminformatics. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016 , 59(19), 8712-8756. [Link]

  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • No valid URL was found for this reference.
  • Dearden, J. C. Methods for Determination of Lipophilicity. Encyclopedia, 2022 , 2(3), 1496-1509. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 2-Cyclopropylethanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the cyclopropyl group is a coveted structural motif, prized for its ability to confer unique conformational rigidity and metabolic stability to molecules.[1] However, the inherent ring strain of this three-membered carbocycle also predisposes it to fascinating and sometimes complex rearrangements, particularly when a carbocation is formed on an adjacent carbon. This guide provides an in-depth technical comparison for confirming the structure of reaction products arising from 2-cyclopropylethanol, a versatile building block. We will focus on the classic acid-catalyzed rearrangement, a reaction that every chemist working with cyclopropylcarbinyl systems must master.

The seemingly straightforward structure of 2-cyclopropylethanol belies the potential for a cascade of products under acidic conditions. The protonation of the hydroxyl group and subsequent loss of water generates a primary carbocation, which is immediately stabilized by the adjacent cyclopropyl ring. This non-classical carbocation can then undergo rearrangement to yield a mixture of products, primarily a ring-expanded alcohol, cyclobutanol, and various homoallylic alcohols. The precise product ratio is highly dependent on the reaction conditions and the nature of the acid catalyst and solvent used.

This guide will equip you with the foundational knowledge and practical protocols to not only perform this reaction but also to confidently identify the resulting products through a comparative analysis of their spectroscopic data.

The Reaction Pathway: A Tale of Two Rearrangements

The acid-catalyzed rearrangement of 2-cyclopropylethanol proceeds through a cyclopropylcarbinyl cation intermediate. This cation can be envisioned as a resonance hybrid of several contributing structures, which explains the formation of different products. The two primary pathways are:

  • Ring Expansion: The cyclopropylcarbinyl cation can rearrange to a more stable secondary cyclobutyl cation, which is then quenched by water to form cyclobutanol.

  • Ring Opening: Alternatively, the cyclopropyl ring can open to form a homoallylic carbocation, which upon hydration gives a mixture of homoallylic alcohols, with 3-buten-1-ol and 4-penten-1-ol being significant possibilities depending on the rearrangement specifics.

Experimental Protocol: Acid-Catalyzed Rearrangement of 2-Cyclopropylethanol

This protocol is adapted from established procedures for the acid-catalyzed rearrangement of cyclopropylcarbinols.

Objective: To induce the acid-catalyzed rearrangement of 2-cyclopropylethanol and analyze the resulting product mixture.

Materials:

  • 2-Cyclopropylethanol (96% or higher purity)[2]

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopropylethanol (5.0 g, 58 mmol).

  • Slowly add 20 mL of a 10% (v/v) aqueous sulfuric acid solution to the flask while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product mixture can be analyzed by GC-MS to determine the product distribution and then purified by fractional distillation or column chromatography for individual component analysis.

Comparative Analysis of Potential Reaction Products

The following tables provide a comparative summary of the expected spectroscopic data for the starting material and the most likely reaction products. This data is essential for the unambiguous identification of the components in your reaction mixture.

Table 1: Physical and Chromatographic Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-CyclopropylethanolC₅H₁₀O86.13127.3
CyclobutanolC₄H₈O72.11122-124
3-Buten-1-olC₄H₈O72.11112-114
4-Penten-1-olC₅H₁₀O86.13134-137
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundH1H2H3H4H5Other
2-Cyclopropylethanol ~0.0-0.2 (m, 2H)~0.3-0.5 (m, 2H)~0.7-0.9 (m, 1H)~1.4 (q, 2H)~3.6 (t, 2H)-OH (variable)
Cyclobutanol ~1.5-1.7 (m, 2H)~1.7-1.9 (m, 2H)~2.0-2.2 (m, 2H)~4.0 (quintet, 1H)-OH (variable)
3-Buten-1-ol ~5.8 (ddt, 1H)~5.1 (dq, 1H)~5.0 (dq, 1H)~2.3 (q, 2H)~3.7 (t, 2H)-OH (variable)
4-Penten-1-ol ~5.8 (m, 1H)~5.0 (m, 2H)~2.1 (q, 2H)~1.6 (quintet, 2H)~3.6 (t, 2H)-OH (variable)
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC1C2C3C4C5
2-Cyclopropylethanol ~4.0~10.5~40.0~61.0
Cyclobutanol ~13.0~35.0~68.0
3-Buten-1-ol ~138.0~115.0~38.0~62.0
4-Penten-1-ol ~138.5~114.5~32.0~30.0~62.5
Table 4: Key IR and Mass Spectrometry Data
CompoundIR (cm⁻¹) - Key PeaksMass Spectrum (m/z) - Key Fragments
2-Cyclopropylethanol 3330 (br, O-H), 3080 (C-H, cyclopropyl), 2920, 2850 (C-H, alkyl), 1050 (C-O)86 (M+), 67, 57, 45, 41, 31
Cyclobutanol 3350 (br, O-H), 2970, 2870 (C-H, alkyl), 1070 (C-O)72 (M+), 57, 44, 41, 31
3-Buten-1-ol 3330 (br, O-H), 3080 (=C-H), 1640 (C=C), 915 (=CH₂)72 (M+), 57, 44, 41, 31
4-Penten-1-ol 3330 (br, O-H), 3080 (=C-H), 1640 (C=C), 910 (=CH₂)86 (M+), 68, 67, 55, 43, 41

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis & Purification start 2-Cyclopropylethanol + H₂SO₄(aq) reflux Reflux for 2h start->reflux extraction Diethyl Ether Extraction reflux->extraction wash NaHCO₃ & Brine Wash extraction->wash dry Dry (MgSO₄) & Concentrate wash->dry gcms GC-MS Analysis dry->gcms purification Purification gcms->purification spectroscopy Spectroscopic Confirmation (NMR, IR) purification->spectroscopy

Caption: Experimental workflow for the acid-catalyzed rearrangement of 2-cyclopropylethanol.

Logical Relationships in Product Formation

reaction_pathway cluster_products Potential Products start 2-Cyclopropylethanol protonation Protonation & Loss of H₂O start->protonation cation Cyclopropylcarbinyl Cation protonation->cation cyclobutanol Cyclobutanol cation->cyclobutanol Ring Expansion homoallylic Homoallylic Alcohols (e.g., 3-Buten-1-ol, 4-Penten-1-ol) cation->homoallylic Ring Opening

Caption: Reaction pathways in the acid-catalyzed rearrangement of 2-cyclopropylethanol.

Conclusion: A Multi-faceted Approach to Structural Confirmation

Confirming the structure of the products from the acid-catalyzed rearrangement of 2-cyclopropylethanol requires a multi-pronged analytical approach. While GC-MS is an invaluable tool for separating the components of the product mixture and providing initial mass data, it is the careful and comparative analysis of ¹H and ¹³C NMR spectra, in conjunction with IR spectroscopy, that allows for the unambiguous assignment of each isomer. By understanding the underlying reaction mechanisms and having access to reliable spectroscopic data for the potential products, researchers can confidently navigate the complexities of cyclopropylcarbinyl rearrangements and harness the synthetic potential of this versatile class of compounds.

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. (2023). National Institutes of Health. [Link]

  • 3-Buten-1-ol. (n.d.). NIST WebBook. [Link]

  • 4-Penten-1-ol. (n.d.). PubChem. [Link]

  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. (2004). TÜBİTAK Academic Journals. [Link]

Sources

Biological Activity Comparison of 2-Cyclopropoxyethanol Analogs in SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Cyclopropoxyethanol (CPE) derivatives, specifically focusing on their critical role as pharmacophores in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors .

While CPE itself is primarily a synthetic intermediate, its structural analogs (alkoxy-ethanols) dictate the potency and selectivity of the resulting "gliflozin" drugs. This guide compares the biological activity of the 2-cyclopropoxyethyl moiety (found in Bexagliflozin ) against its aliphatic analogs (e.g., the ethoxy group in Dapagliflozin ).

Executive Summary

This compound (CAS 20117-44-6) is the defining structural synthon for Bexagliflozin , a potent SGLT2 inhibitor approved for Type 2 Diabetes Mellitus (T2DM). In Structure-Activity Relationship (SAR) studies, the introduction of the 2-cyclopropoxyethyl tail—derived directly from CPE—confers superior SGLT2 selectivity (2435-fold over SGLT1) and high potency (


 nM) compared to simpler alkoxy analogs. This guide analyzes why the cyclopropyl-ether motif outperforms standard aliphatic chains in binding affinity and metabolic stability.

Chemical & Structural Context

The "gliflozin" class of drugs shares a common C-aryl glucoside core. The differentiation—and patentability—often lies in the distal phenyl ring substituents.

  • The CPE Moiety: A cyclopropyl group linked via an ethylene glycol spacer (

    
    ).
    
  • The Analog (Dapagliflozin): A simple ethyl group linked via an ether (

    
    ).
    

The cyclopropyl group acts as a bioisostere for isopropyl or other branched alkyls but adds unique rigidity and lipophilicity (


-character) that enhances binding within the SGLT2 hydrophobic pocket.
SAR Visualization (Gliflozin Tail Modification)

SAR_Comparison cluster_legend Pharmacophore Impact Core C-Aryl Glucoside Core (Glucose + Proximal Phenyl) Linker Distal Phenyl Ring Core->Linker Tail_Bexa 2-Cyclopropoxyethyl Tail (Bexagliflozin) IC50: 2.0 nM Linker->Tail_Bexa Derived from This compound Tail_Dapa Ethoxy Tail (Dapagliflozin) IC50: ~1.2 nM Linker->Tail_Dapa Derived from Ethanol Tail_Empa Tetrahydrofuran Tail (Empagliflozin) IC50: ~3.1 nM Linker->Tail_Empa Derived from (S)-3-hydroxytetrahydrofuran Legend Green: High Selectivity (2400x) Blue: Standard Selectivity (1200x)

Figure 1: Structural divergence of SGLT2 inhibitors based on the ether tail. The 2-cyclopropoxyethyl group is unique to Bexagliflozin.

Comparative Biological Activity

The following data contrasts the biological performance of the 2-cyclopropoxyethyl derivative (Bexagliflozin) against the ethyl derivative (Dapagliflozin) and other analogs.

Table 1: In Vitro Potency and Selectivity Profile
FeatureBexagliflozin (CPE Analog)Dapagliflozin (Ethyl Analog)Canagliflozin (Thiophene Analog)
Source Synthon This compound EthanolThiophene derivative
SGLT2

2.0 nM 1.2 nM2.2 - 4.4 nM
SGLT1

~4,870 nM~1,400 nM~600 - 900 nM
Selectivity (SGLT2/1) ~2,435-fold ~1,200-fold~150-400-fold
HbA1c Reduction -1.08% (24 weeks)-1.10% (24 weeks)-0.77% to -1.03%
Key Advantage High selectivity reduces GI side effects (SGLT1 mediated).Established safety history.[1][2]Potent, but lower selectivity.[1]

Analysis:

  • Potency: The CPE analog (Bexagliflozin) maintains nanomolar potency comparable to the ethyl analog. The addition of the cyclopropyl ring does not sterically hinder binding.

  • Selectivity: The CPE analog exhibits superior selectivity (>2400-fold) compared to the ethyl analog (~1200-fold). High SGLT2 selectivity is crucial because SGLT1 inhibition in the gut can cause glucose malabsorption and diarrhea. The bulkier cyclopropyl group likely fits a specific hydrophobic sub-pocket in SGLT2 that is absent or smaller in SGLT1.

Mechanism of Action

The 2-cyclopropoxyethyl moiety facilitates the tight binding of the inhibitor to the SGLT2 protein in the proximal convoluted tubule of the nephron. This blockade prevents the reabsorption of filtered glucose, lowering the renal threshold for glucose (


) and promoting glucosuria.[1]

MOA_Pathway Glomerulus Glomerulus (Filters Glucose) PCT Proximal Convoluted Tubule (SGLT2 Transporters) Glomerulus->PCT Filtrate Reabsorption Glucose Reabsorption (Into Blood) PCT->Reabsorption Normal Physiology Excretion Urinary Excretion (Glucosuria) PCT->Excretion Inhibited State Inhibition Inhibition by 2-Cyclopropoxyethyl Analog Inhibition->PCT Blocks SGLT2 Effect Reduced Plasma Glucose (HbA1c Lowering) Excretion->Effect

Figure 2: Mechanism of SGLT2 inhibition. The inhibitor prevents glucose reuptake in the PCT.[3][4]

Experimental Protocols

To validate the activity of a this compound-derived analog, the following protocols are standard in the field.

Protocol A: Synthesis of the Active Moiety (Validation of Intermediate)

Purpose: To attach the 2-cyclopropoxyethyl tail to the glucoside core.

  • Activation: React This compound (1.0 eq) with p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM with

    
     to form 2-cyclopropoxyethyl tosylate .
    
  • Coupling: Dissolve the phenolic precursor (e.g., the aglycone of the gliflozin) in anhydrous DMF.

  • Reaction: Add

    
     (2.0 eq) and the tosylate (1.0 eq). Stir at 
    
    
    
    for 4–6 hours.
  • Workup: Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

  • Validation: Confirm structure via

    
    -NMR (look for cyclopropyl protons at 
    
    
    
    0.4–0.6 ppm).
Protocol B: SGLT2 Inhibition Assay ( -AMG Uptake)

Purpose: To determine IC50 values.

  • Cell Line: Use CHO cells stably expressing human SGLT2 (hSGLT2).

  • Preparation: Seed cells in 96-well plates (

    
     cells/well) and culture for 24 hours.
    
  • Buffer: Prepare Sodium Buffer (140 mM NaCl) and Choline Buffer (140 mM Choline-Cl, sodium-free control).

  • Treatment: Pre-incubate cells with the This compound analog (serially diluted, 0.1 nM to 10

    
    M) in Sodium Buffer for 20 minutes at 
    
    
    
    .
  • Uptake: Add

    
    -labeled 
    
    
    
    -methyl-D-glucopyranoside (
    
    
    -AMG) to a final concentration of 10
    
    
    M. Incubate for 1 hour.
  • Termination: Wash cells

    
     with ice-cold Choline Buffer to stop uptake.
    
  • Lysis: Lyse cells with 0.1 N NaOH.

  • Measurement: Quantify radioactivity using a liquid scintillation counter.

  • Calculation:

    
     is calculated by non-linear regression (log(inhibitor) vs. response).
    

References

  • Zhang, B., et al. (2024).[5][6] "Efficacy and safety of bexagliflozin compared with dapagliflozin as an adjunct to metformin in Chinese patients with type 2 diabetes mellitus: A 24-week, randomized, double-blind, active-controlled, phase 3 trial." Journal of Diabetes.[5]

  • Vyas, A.J., et al. (2024).[4][5] "Bexagliflozin: Comprehensive pharmacological profile and clinical applications in type 2 diabetes." Journal of Medicinal Chemistry.

  • Xu, G., et al. (2016).[7] "An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue."[7] Tetrahedron Letters, 57(41), 4684-4687.

  • Meng, W., et al. (2008).[8][9] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[8][9][10] Journal of Medicinal Chemistry, 51(5), 1145–1149.

  • Allegretti, M., et al. (2022).[11] "Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives." Journal of Medicinal Chemistry.

Sources

Cost-Benefit Analysis: Synthesis of 2-Cyclopropoxyethanol (CAS 10256-95-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different 2-Cyclopropoxyethanol synthesis methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CPE) is a critical aliphatic ether intermediate used in the development of kinase inhibitors and metabolic probes. Unlike standard aliphatic ethers, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and distinct electronic properties (σ-donating ability), making its synthesis non-trivial.

This guide analyzes the synthetic landscape for CPE, concluding that Simmons-Smith cyclopropanation of 2-(vinyloxy)ethanol is the only industrially viable route, while nucleophilic substitution methods remain chemically flawed due to the unique orbital hybridization of the cyclopropyl ring. We compare the Standard Furukawa Modification (Lab Scale) against the Chloromethylzinc Protocol (Process Scale) to provide a decision matrix for researchers.

Part 1: The Chemical Logic (Why Standard Methods Fail)

Before detailing the protocols, it is vital to understand why standard ether synthesis fails for this molecule. This causality drives the selection of the Simmons-Smith route.

  • Failure of Williamson Ether Synthesis: Reaction of cyclopropyl halides (e.g., bromocyclopropane) with ethylene glycol fails because cyclopropyl carbons are

    
     hybridized. This increased s-character shortens the C-X bond, rendering the ring inert to 
    
    
    
    attack. Furthermore,
    
    
    pathways are precluded because the cyclopropyl cation is highly unstable and prone to ring-opening rearrangement to the allyl cation.
  • Instability of Cyclopropanol: The inverse approach—alkylating cyclopropanol with 2-bromoethanol—is cost-prohibitive. Cyclopropanol is expensive, volatile, and prone to ring-opening under basic alkylation conditions.

Part 2: Comparative Analysis of Synthesis Methods
Method A: Furukawa-Modified Simmons-Smith (Lab Scale Standard)

This method utilizes diethylzinc (


) and diiodomethane (

) to generate the active zinc carbenoid species (

). It is the "Gold Standard" for medicinal chemistry due to its high reproducibility and functional group tolerance.
  • Mechanism: Concerted syn-addition of the zinc carbenoid across the vinyl double bond. The hydroxyl group of 2-(vinyloxy)ethanol coordinates with the zinc reagent, accelerating the reaction via the "chelation effect" and ensuring high conversion.

  • Best For: Gram-scale synthesis (1g – 50g), rapid SAR exploration.

Method B: Chloromethylzinc Cyclopropanation (Process Scale)

For multi-kilogram scale-up, the atom economy of diiodomethane becomes a liability. This method substitutes one iodine atom with chlorine using


 (chloroiodomethane) or generates the carbenoid from 

and

(though the latter requires harsher conditions).
  • Mechanism: Similar carbenoid insertion (

    
     or 
    
    
    
    ), but with significantly lower molecular weight waste products and lower reagent costs.
  • Best For: Pilot plant scale (>100g), cost-sensitive manufacturing.

Part 3: Cost-Benefit Analysis Table
MetricMethod A: Furukawa (Et₂Zn/CH₂I₂)Method B: Chloromethylzinc (Et₂Zn/ClCH₂I)Method C: Chan-Lam Coupling (Hypothetical)
Reagent Cost High (

is ~$100/100g)
Moderate (

is ~40% cheaper)
Very High (Cyclopropylboronic acid)
Atom Economy Poor (Generates massive Zinc-Iodide waste)Improved (Lower mass waste)Moderate
Yield 85-95% (Excellent chelation control)75-85% (Slower kinetics)<40% (Poor reactivity of alkyl boronic acids)
Safety Profile Low (Pyrophoric

, toxic alkyl iodides)
Low (Pyrophoric

, toxic alkyl halides)
High (No pyrophorics, Cu catalyst)
Purification Easy (Simple aqueous workup/distillation)Moderate (Similar workup)Difficult (Chromatography required)
Scalability Limited by exotherm & iodine waste disposalPreferred for scale-upNot scalable
Part 4: Detailed Experimental Protocols
Protocol A: Furukawa Modification (Target: 10g Scale)

Note: All glassware must be flame-dried and flushed with Argon.


 is pyrophoric.
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add 2-(vinyloxy)ethanol (8.8 g, 100 mmol) and anhydrous Dichloromethane (DCM) (200 mL). Cool to 0°C.[1]

  • Carbenoid Formation: Carefully add Diethylzinc (

    
    )  (1.0 M in hexanes, 110 mL, 110 mmol) dropwise over 20 mins. Caution: Exothermic.
    
  • Reagent Addition: Add Diiodomethane (

    
    )  (29.4 g, 110 mmol) dropwise via syringe, maintaining internal temp < 5°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with

    
    ; product is not UV active).
    
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (100 mL). Vigorous gas evolution will occur.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 10%

    
     (to remove iodine), then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~140°C at atm, check pressure nomograph).
    
Protocol B: Safety & Self-Validation Checks
  • The "Fog" Test: If the reaction mixture does not become cloudy/opaque white upon mixing

    
     and 
    
    
    
    , the active carbenoid has not formed (likely wet solvent).
  • Exotherm Control: If no exotherm is observed during

    
     addition to the alcohol, the reagent may be hydrolyzed. Stop and re-titrate 
    
    
    
    .
Part 5: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathway and the decision logic for selecting a synthesis route.

G Start Target: this compound Route1 Route A: Simmons-Smith (Recommended) Start->Route1 High Yield Route2 Route B: Nucleophilic Sub. (Not Recommended) Start->Route2 Chemical Flaw Step1 Start: 2-(Vinyloxy)ethanol (Commercial) Route1->Step1 Fail1 Start: Cyclopropyl Bromide Route2->Fail1 Step2 Reagent: Et2Zn + CH2I2 (Furukawa Reagent) Step1->Step2 Step3 Intermediate: Zinc Carbenoid (Chelation Control) Step2->Step3 Active Species Final Product: Cyclopropyl Ether (>90% Yield) Step3->Final Syn-Addition Fail2 Mechanism: SN2 Attack Fail1->Fail2 Fail3 Outcome: No Reaction (Orbital Mismatch) Fail2->Fail3 High Barrier

Caption: Comparative workflow showing the success of the Simmons-Smith route via chelation control versus the orbital failure of nucleophilic substitution.

Part 6: References
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[3][4][5][6][7] Link

  • Dengie, H. (2025). Scale-up Synthesis of Cyclopropyl Ethers. BenchChem Technical Notes. Link (Cited for general scale-up parameters).

  • Denmark, S. E., & Edwards, J. P. (1991). A comparison of (chloromethyl)- and (iodomethyl)zinc cyclopropanation reagents.[8] The Journal of Organic Chemistry. Link

Sources

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